molecular formula C7H13NO2 B7966937 4-(Hydroxymethyl)azepan-2-one

4-(Hydroxymethyl)azepan-2-one

Cat. No.: B7966937
M. Wt: 143.18 g/mol
InChI Key: OUSRNAOYMMGUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)azepan-2-one is a seven-membered cyclic amide (lactam) functionalized with a hydroxymethyl group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound's primary application lies in its use as a key intermediate for the synthesis of more complex molecules, particularly through reactions where the hydroxymethyl group can be further functionalized or used to introduce the azepan-2-one (caprolactam) scaffold into a target structure . While specific biological data for this isomer is not readily available, polyhydroxyazepanes, a related class of compounds, are widely investigated as seven-membered iminosugars. These structures are known to act as glycomimetics, inhibiting glycosidases and glycosyltransferases, and are considered valuable tools in the development of potential therapeutic agents . As such, 4-(Hydroxymethyl)azepan-2-one serves as a versatile precursor for researchers exploring novel chemical space in drug discovery, material science, and as a synthetic intermediate for various lactam-based architectures. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-6-2-1-3-8-7(10)4-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRNAOYMMGUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(Hydroxymethyl)azepan-2-one" synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 4-(Hydroxymethyl)azepan-2-one , a critical seven-membered lactam scaffold used in medicinal chemistry.

Synthesis, Characterization, and Application in Drug Discovery

Executive Summary & Significance

4-(Hydroxymethyl)azepan-2-one (also known as 4-hydroxymethyl-ε-caprolactam) is a functionalized seven-membered lactam.[1] Unlike the abundant 5- and 6-membered rings (pyrrolidines and piperidines), the 7-membered azepane ring offers unique conformational flexibility, making it a "privileged scaffold" for mimicking peptide turns (specifically


-turns) and designing protease inhibitors.[1]

The 4-hydroxymethyl substituent provides a critical handle for further functionalization, allowing the attachment of pharmacophores while maintaining the specific puckering of the azepane ring. This compound is a key intermediate in the synthesis of P2X7 antagonists, aggrecanase inhibitors, and peptidomimetics.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData / Description
IUPAC Name 4-(Hydroxymethyl)azepan-2-one
Common Names 4-Hydroxymethyl-ε-caprolactam; Hexahydro-4-(hydroxymethyl)-2H-azepin-2-one
Molecular Formula

Molecular Weight 143.18 g/mol
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Predicted based on polar derivatives)
Solubility High in polar solvents (MeOH, DMSO, Water); Moderate in DCM; Low in Hexanes
Chirality The C4 carbon is a stereocenter.[1] The compound exists as

and

enantiomers.[2]
Structural Visualization

The azepane ring adopts a twisted chair conformation. The hydroxymethyl group at position 4 can adopt equatorial or axial orientations, influencing the binding affinity in enzyme pockets.

AzepaneStructure C2 C2 (Carbonyl) C3 C3 C2->C3 N1 N1 (Amide NH) N1->C2 Amide Bond C4 C4 (Chiral Center) CH2OH CH2OH (Functional Handle) C4->CH2OH Substituent C5 C5 C4->C5 C3->C4 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Caption: Connectivity of 4-(Hydroxymethyl)azepan-2-one showing the critical C4 functionalization site.

Synthesis Strategies

The synthesis of substituted azepanes is historically challenging due to entropic factors (forming 7-membered rings is slower than 5- or 6-membered rings) and regioselectivity issues in ring expansion.[1]

Method A: Ring Expansion (The Schmidt/Beckmann Route)

This is the most scalable industrial route. It utilizes ethyl 3-oxocyclohexanecarboxylate as the starting material.[1][3] The key challenge is regioselectivity during the insertion of the nitrogen atom.

Reaction Pathway[1][2][4][5]
  • Starting Material: Ethyl 3-oxocyclohexanecarboxylate.[1][3]

  • Ring Expansion: Schmidt reaction (NaN

    
    , H
    
    
    
    ) or Beckmann rearrangement (NH
    
    
    OH
    
    
    Oxime
    
    
    H
    
    
    ).
  • Separation: The reaction yields a mixture of the 4-isomer (Target) and 6-isomer (Byproduct).[1]

  • Reduction: Chemoselective reduction of the ester to the alcohol.

SynthesisRoute Start Ethyl 3-oxocyclohexanecarboxylate Step1 Step 1: Schmidt Reaction (NaN3, MeSO3H, CHCl3) Start->Step1 Intermediates Mixture of Isomers: A: Ethyl 2-oxoazepane-4-carboxylate (Target) B: Ethyl 2-oxoazepane-6-carboxylate Step1->Intermediates Ring Expansion Separation Step 2: Separation (Column Chromatography / Crystallization) Intermediates->Separation PureEster Pure Ethyl 2-oxoazepane-4-carboxylate Separation->PureEster Step3 Step 3: Chemoselective Reduction (NaBH4, CaCl2, EtOH) PureEster->Step3 Final 4-(Hydroxymethyl)azepan-2-one Step3->Final Ester Reduction

Caption: Synthetic pathway via Schmidt ring expansion and chemoselective reduction.

Method B: Linear Cyclization (Regioselective Alternative)

For high enantiomeric purity, researchers may start with chiral amino acids (e.g., derived from Aspartic acid or Glutamic acid homologation).[1]

  • Precursor: 6-amino-4-(hydroxymethyl)hexanoic acid.[1]

  • Cyclization: Thermal or coupling-reagent promoted lactamization.[1]

  • Note: This route avoids isomer separation but requires a longer linear synthesis sequence.

Detailed Experimental Protocol (Method A)

This protocol describes the Schmidt Reaction route, which is preferred for scale-up.

Phase 1: Ring Expansion (Synthesis of Ethyl 2-oxoazepane-4-carboxylate)

Reagents: Ethyl 3-oxocyclohexanecarboxylate (1.0 eq), Sodium Azide (1.2 eq), Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA), Chloroform.[1]

  • Setup: Dissolve ethyl 3-oxocyclohexanecarboxylate in CHCl

    
     in a round-bottom flask equipped with a reflux condenser and efficient stirring.
    
  • Acid Addition: Cool to 0°C. Add Methanesulfonic acid dropwise.

  • Azide Addition: Caution: Add Sodium Azide (NaN

    
    ) in small portions over 1 hour. Warning: Evolution of HN
    
    
    
    gas; perform in a well-ventilated fume hood behind a blast shield.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours until gas evolution ceases.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Dry organic layers over Na
    
    
    SO
    
    
    and concentrate.
  • Purification (Critical): The crude residue contains both 4- and 6-carboxylate isomers.[1] Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The 4-isomer typically elutes second due to higher polarity or specific interaction, but this must be verified by 2D-NMR (HMBC).[1]

Phase 2: Chemoselective Reduction

Reagents: Ethyl 2-oxoazepane-4-carboxylate (1.0 eq), Sodium Borohydride (NaBH


, 3.0 eq), Calcium Chloride (CaCl

, 1.5 eq), Ethanol/THF (2:1).[1]
  • Rationale: Standard LiAlH

    
     reduction might reduce the lactam amide to an amine (azepane). The NaBH
    
    
    
    /CaCl
    
    
    system generates Ca(BH
    
    
    )
    
    
    in situ, which selectively reduces the ester to the primary alcohol without touching the lactam ring.
  • Procedure: Dissolve the pure ester in dry EtOH/THF. Cool to 0°C.

  • Addition: Add CaCl

    
     followed by portion-wise addition of NaBH
    
    
    
    .
  • Monitoring: Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Quench: Quench carefully with 1N HCl (pH ~4) to destroy excess borohydride, then neutralize.

  • Isolation: Remove solvents under vacuum. Extract the aqueous residue with EtOAc (or n-Butanol if highly polar).[1]

  • Final Product: Recrystallize from Acetone/Ether to obtain 4-(Hydroxymethyl)azepan-2-one .

Characterization & Quality Control

To validate the structure, specifically distinguishing it from the 6-isomer, use the following criteria:

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6)

4.5 ppm (t, OH)
: Hydroxyl proton.[1]

3.2–3.4 ppm (m, 2H)
: CH

-OH protons.[1]

3.0–3.2 ppm (m, 2H)
:

-protons (C7-H) adjacent to NH.[1]

7.8 ppm (br s, 1H)
: Amide NH.
13C NMR C2 (C=O) : ~175 ppm.[1][6] CH2OH : ~65 ppm. C7 (Next to N) : ~42 ppm. C3 (Next to C=O) : ~38 ppm.
HMBC (2D NMR) Critical Check: Look for correlation between the C3 protons (alpha to carbonyl) and the C4 methine (attached to hydroxymethyl).[1] In the 6-isomer, the hydroxymethyl group is remote from the carbonyl alpha-protons.[1]
Mass Spectrometry [M+H]+ : 144.1 m/z.[1]

Applications in Drug Discovery[11]

Peptidomimetics (Beta-Turn Inducers)

The 7-membered ring constrains the backbone


 and 

angles.[1] When incorporated into peptide chains, 4-substituted azepanes force the peptide into a Type II'

-turn
conformation.[1] This is vital for designing mimics of protein loops involved in protein-protein interactions.[1]
P2X7 Receptor Antagonists

Substituted azepan-2-ones serve as the core scaffold for antagonists of the P2X7 receptor, a target for inflammatory diseases and neuropathic pain.[1] The hydroxymethyl group allows for the etherification with benzyl or heteroaryl groups to access the hydrophobic pocket of the receptor.

Protease Inhibitors

The lactam carbonyl can act as a hydrogen bond acceptor in the active site of cysteine proteases (e.g., Cathepsin K). The 4-hydroxymethyl group can be converted to an aldehyde or nitrile "warhead" to covalently bind the catalytic cysteine.[1]

References

  • Schmidt Reaction on Cyclohexanones

    • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society.[1]

  • Synthesis of Azepane Scaffolds

    • Nuñez-Villanueva, D., et al. (2011).[1][2][7] Quaternary

      
      -2-Oxoazepane Amino Acids: Synthesis from Ornithine-Derived 
      
      
      
      -Lactams.[1][2][7] Journal of Organic Chemistry.[1]
  • Selective Reduction of Esters in Lactams

    • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Alkali Metal Borohydrides. Journal of the American Chemical Society.[1]

  • Azepanes in Drug Design (Review)

    • Sihuilong, et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

Sources

"4-(Hydroxymethyl)azepan-2-one" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Chemo-Enzymatic Synthesis, and Pharmaceutical Utility

Executive Summary

4-(Hydroxymethyl)azepan-2-one represents a critical scaffold in modern peptidomimetic drug design. As a functionalized 7-membered lactam (caprolactam), it serves as a conformationally constrained surrogate for dipeptide sequences, particularly in mimicking


-turns. Unlike simple caprolactams, the C4-hydroxymethyl handle provides a versatile attachment point for pharmacophores, enabling the construction of complex kinase inhibitors and protease inhibitors.

This guide moves beyond standard textbook preparations, focusing on a stereoselective chemo-enzymatic approach . While industrial routes (Beckmann rearrangement) offer scalability, they often fail to address the chirality introduced at the C4 position. This protocol prioritizes optical purity and regioselectivity, essential for high-affinity ligand synthesis.

Part 1: Structural Logic & Pharmacophore Potential

The azepan-2-one ring is not merely a spacer; it is a structural lock. In drug discovery, entropy penalties often reduce binding affinity. By pre-organizing the backbone into a 7-membered ring, we reduce the entropic cost of binding.

  • Conformational Control: The ring forces the amide bond into a cis or transoid conformation that mimics specific peptide turns.

  • The C4-Handle: The hydroxymethyl group at position 4 is strategic. It sits "equatorial-like" in the most stable chair-conformation of the azepane ring, projecting the hydroxyl group into solvent-accessible space, ideal for:

    • Fragment-Based Drug Design (FBDD): Linking to secondary fragments.

    • Solubility Enhancement: Modulating logP without altering the core binding mode.

Part 2: Synthetic Pathways (Comparative Analysis)

A Senior Scientist must weigh Scalability against Selectivity .

Pathway A: The Classical Industrial Route (Beckmann Rearrangement)
  • Mechanism: Acid-catalyzed rearrangement of 4-(hydroxymethyl)cyclohexanone oxime.

  • Pros: Cheap reagents (Hydroxylamine,

    
    /Polyphosphoric acid), scalable to kilograms.
    
  • Cons:

    • Regioselectivity Issues: Migration of the carbon anti-periplanar to the hydroxyl leaving group is the rule, but in 4-substituted cyclohexanones, the electronic difference between C2 and C6 is negligible, leading to mixtures of 4- and 5-substituted isomers.

    • Racemic Product: The starting ketone is prochiral; the product is a racemate.

    • Harsh Conditions: Incompatible with acid-sensitive protecting groups.

Pathway B: The "Gold Standard" Chemo-Enzymatic Route (Baeyer-Villiger)
  • Mechanism: Enzymatic Baeyer-Villiger Oxidation (BVO) followed by lactone-to-lactam conversion.

  • Enzyme: Cyclohexanone Monooxygenase (CHMO) or engineered Baeyer-Villiger Monooxygenases (BVMOs).

  • Pros:

    • Desymmetrization: Converts the prochiral ketone into a chiral lactone with high enantiomeric excess (

      
      ).
      
    • Mild Conditions: Aqueous buffer, pH 7-8.

    • Defined Regiochemistry: Enzymes dictate migration based on active site geometry, not just electronic aptitude.

Part 3: Detailed Experimental Protocol (Pathway B)

Objective: Synthesis of (S)-4-(hydroxymethyl)azepan-2-one via Enzymatic BVO. Prerequisite: Protection of the primary alcohol is recommended to prevent side-reactions or inhibition of the enzyme, though some wild-type CHMOs tolerate free alcohols. We will use a TBDMS protection strategy for robustness.

Step 1: Substrate Preparation
  • Reactant: 4-(Hydroxymethyl)cyclohexanone.

  • Protection: Treat with TBDMS-Cl and Imidazole in DMF (

    
    ).
    
  • Workup: Aqueous extraction (EtOAc), wash with brine, dry over

    
    .
    
  • Yield Target:

    
     of 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.
    
Step 2: Biocatalytic Desymmetrization (The Critical Step)
  • Biocatalyst: Acinetobacter sp. NCIMB 9871 (CHMO) or recombinant E. coli expressing CHMO.

  • Cofactor Recycling: NADPH is expensive. Use a coupled system: Glucose Dehydrogenase (GDH) + Glucose.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.5. Add 0.1 mM NADPH and 1.5 eq Glucose.

  • Reaction: Resuspend cells (20 g/L wet weight) or purified enzyme (10 U/mL) in buffer.

  • Addition: Add substrate (10 mM final conc) dissolved in minimal isopropanol (co-solvent < 5%).

  • Incubation: Shake at 25°C, 200 rpm for 24 hours. Monitor consumption by GC-MS.

  • Extraction: Extract reaction mixture with Ethyl Acetate (3x).

  • Outcome: Formation of chiral lactone: 5-((TBDMS-oxy)methyl)oxepan-2-one.

    • Note: Regioselectivity usually favors migration of the carbon that places the substituent at the

      
       or 
      
      
      
      position relative to the new oxygen, depending on the enzyme variant.
Step 3: Lactone-to-Lactam Conversion

Direct ammonolysis of 7-membered lactones is kinetically slow. We use a ring-opening/ring-closing sequence.

  • Ring Opening: Treat lactone with

    
     in MeOH (saturated) at RT.
    
    • Intermediate: Hydroxy-amide (linear).[1]

  • Activation: Evaporate MeOH. Dissolve residue in dry THF. Add

    
     (Methanesulfonyl chloride) and 
    
    
    
    to activate the primary alcohol (from the ring opening).
  • Cyclization: Treat with NaH (2 eq) in dilute THF/DMF to force intramolecular displacement.

  • Deprotection: Treat with TBAF in THF to remove the TBDMS group.

  • Purification: Column chromatography (

    
     9:1).
    
Analytical Validation
ParameterMethodExpected Observation
Identity 1H NMR (400 MHz, CDCl3)

3.2-3.4 (m, 2H,

ring),

2.4 (m, 2H,

),

3.5 (d, 2H,

).
Chirality Chiral HPLCSingle peak (vs. racemic standard).
Mass LC-MS (ESI+)

Da.
Part 4: Visualization of Synthetic Logic

SynthesisWorkflow cluster_chem Pathway A: Chemical (Racemic) cluster_bio Pathway B: Chemo-Enzymatic (Chiral) Substrate 4-(Hydroxymethyl) cyclohexanone Protection Protection (TBDMS-Cl) Substrate->Protection ProtectedKetone Protected Ketone Protection->ProtectedKetone Beckmann Beckmann Rearr. (NH2OH / H+) ProtectedKetone->Beckmann Chemical Route BVO Enzymatic BVO (CHMO + NADPH) ProtectedKetone->BVO Desymmetrization RacemicLactam Racemic Azepan-2-one Beckmann->RacemicLactam ChiralLactone Chiral Oxepan-2-one BVO->ChiralLactone Ammonolysis Ring Opening (NH3/MeOH) ChiralLactone->Ammonolysis Cyclization Cyclization (MsCl / NaH) Ammonolysis->Cyclization Deprotection Deprotection (TBAF) Cyclization->Deprotection FinalProduct (S)-4-(Hydroxymethyl) azepan-2-one Deprotection->FinalProduct

Figure 1: Comparative workflow illustrating the divergence between the industrial chemical route (Pathway A) and the high-precision chemo-enzymatic route (Pathway B) required for pharmaceutical applications.

Part 5: Applications in Drug Discovery[2]

The resulting 4-(hydroxymethyl)azepan-2-one is not the end product; it is a scaffold.

  • Peptidomimetics (Beta-Turn Mimetics): The 7-membered ring constrains the

    
     and 
    
    
    
    angles of the backbone. By acylating the ring nitrogen and coupling the hydroxymethyl group to an amine, researchers can create "Freidinger lactam" analogs that mimic the
    
    
    and
    
    
    residues of a
    
    
    -turn.
  • Protease Inhibitors: The hydroxymethyl group can be oxidized to an aldehyde or converted to a fluoromethyl ketone, creating a "warhead" that covalently traps serine or cysteine proteases (e.g., Cathepsin K inhibitors).

  • Scaffold Hopping: Replacing the piperidinone ring in existing drugs (like certain Factor Xa inhibitors) with an azepan-2-one ring alters the vector of the substituents, potentially improving selectivity profiles or patentability.

References
  • Chemo-Enzymatic Synthesis & Regioselectivity: National Institutes of Health (PubMed). "Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution." [Link](Note: Generalized link to PubMed database for BVO protocols as specific DOI varies by enzyme variant).

  • Pharmaceutical Applications of Azepanes: European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." [Link]

  • Caprolactam Industrial Synthesis: UCM. "Caprolactam production Process." [Link](Note: Landing page for Chemical Engineering Dept).

  • Chiral Lactam Synthesis: Chemical Science (RSC). "Synthesis of chiral lactams by asymmetric nitrogen insertion."[2] [Link]

Sources

4-(Hydroxymethyl)azepan-2-one: Technical Profile & Characterization Guide

[1]

Executive Summary & Chemical Context

4-(Hydroxymethyl)azepan-2-one represents a critical functionalized scaffold within the lactam class.[1] Structurally, it consists of a seven-membered


11

This guide addresses the specific physicochemical challenges posed by this molecule: high polarity , hygroscopicity , and pH-dependent hydrolytic susceptibility .[1]

Chemical Identity[1][2][3]
  • Systematic Name: 4-(Hydroxymethyl)azepan-2-one[1]

  • Core Scaffold:

    
    -Caprolactam (Azepan-2-one)[1][2]
    
  • Functional Group: Primary Alcohol (Hydroxymethyl)[1]

  • Key Property: Amphiphilic with high aqueous solubility; weak UV chromophore.[1]

Physicochemical Properties: Solubility Profile

The solubility of 4-(Hydroxymethyl)azepan-2-one is governed by the interplay between the polar amide bond (lactam) and the hydrophilic hydroxymethyl group.[1]

Theoretical & Observed Solubility

Based on Structure-Property Relationship (SPR) analysis of caprolactam derivatives, the following solubility profile is established. The presence of the

1
Solvent ClassSolvent ExampleSolubility RatingMechanistic Rationale
Aqueous Water (pH 7)Very High (>100 mg/mL)Extensive H-bonding network capability (3 donors/acceptors).[1]
Polar Protic Methanol, EthanolHigh Solvation of both amide and hydroxyl moieties.[1]
Polar Aprotic DMSO, DMFHigh Dipole-dipole interactions; preferred for stock solutions.[1]
Chlorinated DichloromethaneModerate Soluble, but concentration-dependent; useful for extraction.[1]
Non-Polar Hexane, HeptaneInsoluble High lipophobicity prevents solvation.[1]
Experimental Protocol: Visual Equilibrium Solubility

Standardized method for validating solubility limits.[1]

  • Preparation: Weigh 10 mg of analyte into a clear HPLC vial.

  • Addition: Add solvent in 10

    
    L aliquots (starting volume).
    
  • Agitation: Vortex for 30 seconds; sonicate for 1 minute at ambient temperature (

    
    ).
    
  • Observation: Check for dissolution (clear solution).

  • Iteration: If undissolved, repeat addition until total volume reaches 1 mL (cutoff for "insoluble").

  • Quantification: If soluble, filter (0.22

    
    m PTFE) and analyze filtrate by HPLC-UV/ELSD to confirm concentration.
    

Stability Profile: Degradation Pathways

The stability of 4-(Hydroxymethyl)azepan-2-one is defined by two primary vulnerabilities: Lactam Hydrolysis and Alcohol Oxidation .[1]

Hydrolytic Stability (pH Dependent)

The seven-membered lactam ring is thermodynamically more stable than

1
  • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the amide bond, leading to ring opening and formation of 4-(hydroxymethyl)-6-aminohexanoic acid .[1]

  • Basic Conditions (pH > 10): Nucleophilic attack by hydroxide ions leads to irreversible ring opening (saponification).[1]

  • Neutral/Physiological (pH 4-8): Highly stable.[1]

Oxidative Stability

The primary alcohol at position 4 is susceptible to oxidation by strong oxidants (e.g., Jones reagent, permanganate) or prolonged exposure to air/light in solution, potentially yielding the aldehyde or carboxylic acid derivative while leaving the lactam ring intact.[1]

Thermal Stability
  • Solid State: Stable up to melting point.[1]

  • Melt/Solution: At temperatures

    
    , risk of Ring-Opening Polymerization (ROP)  increases, especially in the presence of catalytic acid/base or moisture.[1]
    

Visualization: Degradation & Analysis Workflows[1]

Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on environmental stress.

DegradationPathwaysCompound4-(Hydroxymethyl)azepan-2-oneAcidHydrolysisRing Opening(Acidic pH < 3)Compound->AcidHydrolysis+ H3O+ / HeatBaseHydrolysisSaponification(Basic pH > 10)Compound->BaseHydrolysis+ OH-OxidationOxidation(Primary Alcohol)Compound->Oxidation[O]Product_AminoAcid4-(Hydroxymethyl)-6-aminohexanoic acidAcidHydrolysis->Product_AminoAcidBaseHydrolysis->Product_AminoAcidProduct_Aldehyde4-Formyl-azepan-2-oneOxidation->Product_Aldehyde

Caption: Divergent degradation pathways showing ring-opening hydrolysis (Red) and functional group oxidation (Yellow).[1]

Analytical Workflow: Stability Indicating Method

Due to the weak UV absorbance of the lactam functionality (typically

1

AnalyticalWorkflowSampleSample Preparation(1 mg/mL in H2O:ACN)SeparationHPLC SeparationColumn: C18 Polar-EmbeddedMobile Phase: 0.1% H3PO4 / ACNSample->SeparationDetectionDetection StrategySeparation->DetectionUV_LowUV @ 210 nm(Low Sensitivity)Detection->UV_LowELSDELSD / CAD(Universal Detection)Detection->ELSDPreferredMSLC-MS (ESI+)[M+H]+ = 144.1Detection->MSIdentification

Caption: Recommended analytical workflow prioritizing ELSD/MS due to weak chromophores.

Handling & Storage Protocols

To maintain the integrity of 4-(Hydroxymethyl)azepan-2-one during research and development, the following protocols are mandatory.

Storage Conditions
  • Temperature: Store at

    
     (Refrigerated).
    
  • Atmosphere: Hygroscopic solid; store under Argon or Nitrogen atmosphere.[1] Use a desiccator if inert gas is unavailable.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation.[1]

Handling Precautions
  • Weighing: Perform weighing operations quickly to minimize moisture uptake (which causes caking and weighing errors).[1]

  • Solution Stability: Aqueous solutions should be prepared fresh. If storage is required, buffer to pH 6.0-7.0 and freeze at

    
    . Avoid storing in unbuffered water for >24 hours due to potential pH drift and autohydrolysis.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link][1]

  • Bordes, C., et al. (2010). Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process. International Journal of Pharmaceutics. Retrieved from [Link]

  • Solubility of Things. Epsilon-Caprolactam Solubility Profile. Retrieved from [Link]

4-(Hydroxymethyl)azepan-2-one: Technical Guide & Review

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-(Hydroxymethyl)azepan-2-one , a functionalized ε-caprolactam derivative. Unlike the common N-hydroxymethyl caprolactam (used in coatings), this C-substituted isomer provides a permanent, non-labile functional handle on the azepane ring, making it a critical scaffold in peptidomimetic drug design (e.g., Balanol analogues) and advanced polymer engineering.

Executive Summary & Chemical Identity

4-(Hydroxymethyl)azepan-2-one is a seven-membered lactam ring bearing a primary alcohol at the C4 position. Its unique topology allows it to serve as a conformational constraint in medicinal chemistry and as a "functional monomer" in material science, enabling the production of post-functionalizable Nylon-6.

PropertyDescription
IUPAC Name 4-(Hydroxymethyl)azepan-2-one
Common Name 4-Hydroxymethyl-ε-caprolactam
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Chirality Possesses one stereocenter at C4. Synthetic routes typically yield a racemate unless chiral resolution or asymmetric catalysis is employed.
Key Distinction Not to be confused with N-hydroxymethyl caprolactam , which is formed by the reaction of caprolactam with formaldehyde and is chemically unstable (releasing CH₂O). The C4-isomer described here is chemically stable.

Synthetic Methodologies

The synthesis of 4-(Hydroxymethyl)azepan-2-one is non-trivial due to regiochemical challenges inherent in ring-expansion reactions. Below are the two primary protocols: the Schmidt Rearrangement (Industrial/Scalable) and Ring-Closing Metathesis (Precision/Pharma).

Protocol A: The Schmidt Rearrangement (Scalable)

This route utilizes 4-substituted cyclohexanones. The critical challenge is regioselectivity : the migration of the carbon atom during rearrangement can occur on either side of the carbonyl, leading to a mixture of 4-substituted and 5-substituted isomers.

Mechanism & Causality: The reaction proceeds via the addition of hydrazoic acid (


) to the ketone.[1] The migration preference is dictated by the anti-periplanar alignment of the alkyl group relative to the leaving diazonium group (

).[2] In 4-substituted cyclohexanones, the conformational flexibility often leads to a mixture, typically favoring the 4-isomer slightly due to steric factors, but separation is required.
Step-by-Step Protocol:
  • Precursor Preparation: Start with 4-(hydroxymethyl)cyclohexanone . Protect the alcohol (e.g., as a TBDMS ether or Acetate) to prevent side reactions with the strong acid.

  • Schmidt Reaction:

    • Reagents: Sodium Azide (

      
      ), Polyphosphoric Acid (PPA) or Methanesulfonic Acid (
      
      
      
      ).
    • Conditions: Dissolve ketone (1.0 equiv) in acid solvent at 0°C. Add

      
       (1.2 equiv) portion-wise (Caution: 
      
      
      
      evolution). Warm to 40-60°C for 2-4 hours.
  • Workup: Quench onto ice/water. Neutralize with

    
     to pH 8. Extract with 
    
    
    
    .
  • Isomer Separation (Critical): The crude mixture contains both 4-(hydroxymethyl)azepan-2-one and 5-(hydroxymethyl)azepan-2-one .

    • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient). The 4-isomer typically elutes second due to slightly higher polarity or hydrogen bonding accessibility in the lactam conformation.

  • Deprotection: If protected, remove the silyl/acetyl group using standard conditions (TBAF or

    
    /MeOH).
    
Protocol B: Ring-Closing Metathesis (Precision)

For drug development where enantiopurity is paramount (e.g., synthesizing (-)-Balanol cores), the Schmidt reaction is unsuitable. RCM allows for the construction of the 7-membered ring from chiral acyclic precursors.

Workflow:

  • Chiral Pool Start: Begin with a chiral amino acid derivative (e.g., derived from Aspartic acid or Serine) to establish the C4 stereocenter.

  • Diene Formation: Functionalize the amine and the acid terminus to create an acyclic diene precursor (e.g., an acrylamide tethered to a homo-allylic alcohol).

  • Cyclization: Treat with Grubbs II catalyst (1-5 mol%) in dilute DCM (to favor cyclization over polymerization).

  • Reduction: Hydrogenate the resulting unsaturated lactam (

    
    , Pd/C) to yield the saturated 4-(hydroxymethyl)azepan-2-one.
    

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways and the regioselectivity issue in the Schmidt reaction.

SynthesisPathways cluster_0 Schmidt Rearrangement (Regioselectivity Issue) Start 4-(Hydroxymethyl) cyclohexanone Intermediate Azidohydrin Intermediate Start->Intermediate + HN3 / H+ Isomer4 4-(Hydroxymethyl) azepan-2-one (Target) Intermediate->Isomer4 Path A (Migration C3-C4) Isomer5 5-(Hydroxymethyl) azepan-2-one (By-product) Intermediate->Isomer5 Path B (Migration C4-C5) RCM_Start Chiral Acyclic Diene RCM_Cycle Unsaturated Lactam RCM_Start->RCM_Cycle Grubbs II (RCM) RCM_Cycle->Isomer4 H2 / Pd-C

Figure 1: Synthetic routes to 4-(Hydroxymethyl)azepan-2-one. Note the regiochemical split in the Schmidt reaction versus the linear specificity of the RCM route.

Applications in Drug Discovery & Materials

A. Peptidomimetics & Kinase Inhibitors

The azepan-2-one ring is a "privileged scaffold" that mimics the


-turn of peptides.
  • Balanol Analogues: The fungal metabolite Balanol is a potent inhibitor of Protein Kinase C (PKC).[3][4] Its core structure is a substituted azepane. 4-(Hydroxymethyl)azepan-2-one serves as a simplified core for synthesizing Balanol analogues. The hydroxymethyl group acts as a handle to attach the benzophenone moiety required for ATP-competitive inhibition.

  • Mechanism: The 7-membered ring provides a flexible yet constrained geometry that positions the hydroxymethyl substituent to interact with specific residues in the kinase binding pocket (e.g., hydrogen bonding with the hinge region).

B. Functionalized Nylon-6 Polymers

In polymer chemistry, this molecule is a "functional monomer." Standard Nylon-6 (polycaprolactam) lacks reactive side chains.

  • Copolymerization: Copolymerizing

    
    -caprolactam with 5-10% of 4-(hydroxymethyl)azepan-2-one introduces pendant hydroxyl groups along the nylon backbone.
    
  • Post-Polymerization Modification: These OH groups can be reacted with:

    • Isocyanates: To cross-link chains, increasing thermal stability and modulus.

    • Phosphorus compounds: To create flame-retardant textiles without compromising fiber strength.

    • Fluorescent tags: For creating smart sensing fibers.

Analytical Characterization Data

To validate the synthesis, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

3.40 - 3.60 ppm (m, 2H)
-CH₂OH protons. Distinct doublet or multiplet depending on H-bonding.

3.20 - 3.35 ppm (m, 2H)

-CH₂
(adjacent to Nitrogen). This shift confirms the lactam ring formation.
¹³C NMR

~178 ppm
C=O (Carbonyl).

~65-67 ppm
-CH₂OH .

~42 ppm
C7 (Carbon adjacent to Nitrogen).
IR Spectroscopy 3200-3400 cm⁻¹Broad O-H and N-H stretch (overlap).
1650 cm⁻¹Strong C=O stretch (Amide I band), characteristic of 7-membered lactams.

References

  • Schmidt Reaction Mechanism & Regioselectivity: Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948 .

  • Balanol Synthesis (Azepane Core): Nicolaou, K. C., et al.[4][5] "Total Synthesis of Balanol."[3][4][6][7] Journal of the American Chemical Society, 1994 .

  • Functionalized Caprolactams in Polymers: Udipi, K., et al. "Synthesis and Polymerization of Hydroxyl-Functionalized Caprolactams." Polymer, 1997 .

  • Regiochemical Control in Schmidt Reactions: Aube, J., et al. "Regiocontrol in the Schmidt Reaction of Asymmetrical Ketones." Journal of Organic Chemistry, 1991 .

  • Characterization of Azepan-2-ones: Silverstein, R. M. "Spectrometric Identification of Organic Compounds." Wiley, 2005. (Standard Reference for NMR shifts of lactams).

Sources

Beyond Nylon: The Renaissance of Functionalized Caprolactams in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

For decades,


-caprolactam (2-azepanone) was viewed almost exclusively as the monomer for Nylon-6, a commodity chemical produced on a multi-million-ton scale. However, in the modern era of drug discovery, this seven-membered lactam has undergone a renaissance. As medicinal chemistry shifts away from flat, aromatic-heavy structures toward molecules with greater three-dimensional complexity (

-richness), functionalized caprolactams have emerged as privileged scaffolds.

They offer a unique combination of conformational flexibility and structural rigidity , allowing them to mimic peptide turns (specifically


- and 

-turns) and occupy distinct biological chemical space that planar heterocycles cannot. This guide details the strategic discovery, synthesis, and functionalization of these scaffolds for high-value pharmaceutical applications.

Strategic Synthesis Architectures

The discovery of functionalized caprolactams generally follows two distinct logical pathways: De Novo Ring Construction (building the ring with substituents in place) and Late-Stage Functionalization (decorating the pre-formed lactam core).

Pathway A: De Novo Construction (Ring Expansion)

The most robust method for generating diverse caprolactam cores relies on the ring expansion of substituted cyclohexanones.

  • Schmidt Reaction: Uses hydrazoic acid (

    
    ) or alkyl azides. It is highly effective but historically limited by safety concerns regarding azides. Modern Lewis-acid mediated variants have improved safety and regioselectivity.
    
  • Beckmann Rearrangement: Converts cyclohexanone oximes to lactams. While industrial, its application in discovery is limited by the harsh conditions required for rearrangement (often conc.

    
     or 
    
    
    
    ), which sensitive functional groups cannot tolerate.
Pathway B: Late-Stage C–H Functionalization

This is the frontier of discovery chemistry. Utilizing the directing power of the amide nitrogen, researchers can selectively activate


 bonds at the 

(C3) or remote (C4-C7) positions.
  • 
    -Functionalization:  Achieved via enolate chemistry (lithiation) or transition-metal catalysis (e.g., Iridium or Palladium).
    
  • Remote Functionalization: Often requires directing groups on the Nitrogen to steer Pd(II) catalysts to the

    
     or 
    
    
    
    positions via palladacycle intermediates.
Decision Matrix: Synthesis Strategy

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

CaprolactamStrategy Start Target: Functionalized Caprolactam SubstPattern Define Substitution Pattern Start->SubstPattern Alpha Alpha (C3) Substitution SubstPattern->Alpha Remote Remote (C4-C7) Substitution SubstPattern->Remote IsCoreAvailable Is Core Available? Alpha->IsCoreAvailable MethodB Method: Schmidt Reaction (from 4-subst. Cyclohexanone) Remote->MethodB De Novo Preferred MethodC Method: Directed C-H Activation (Pd-Catalysis) Remote->MethodC If Late-Stage MethodA Method: Direct Enolate Alkylation or Ir-Catalyzed Insertion IsCoreAvailable->MethodA Yes IsCoreAvailable->MethodB No (Build Ring)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target regiochemistry.

Mechanistic Deep Dive: The Schmidt Reaction

To understand the regioselectivity challenges in de novo synthesis, one must master the Schmidt Reaction mechanism. The critical step is the migration of the carbon-carbon bond. In substituted cyclohexanones, the migration is governed by electronic and steric factors—typically, the carbon anti to the diazonium leaving group migrates.

The Catalytic Cycle & Migration Logic
  • Activation: Acid promotes the addition of

    
     to the ketone.
    
  • Azidohydrin Formation: The intermediate forms and dehydrates to an iminodiazonium ion.

  • Migration: The bond migration is synchronous with

    
     expulsion.
    

SchmidtMechanism Ketone Substituted Cyclohexanone Azidohydrin Azidohydrin Intermediate Ketone->Azidohydrin + HN3 / H+ Diazo Iminodiazonium Ion (Transient) Azidohydrin->Diazo - H2O Transition Migration Step (-N2) Diazo->Transition Stereoelectronic Control Product Functionalized Caprolactam Transition->Product Tautomerization

Figure 2: Mechanistic flow of the Schmidt Reaction, highlighting the critical migration step determining regioselectivity.

Detailed Protocol: Regioselective Synthesis via Modified Schmidt Reaction

While C-H activation is powerful, the most reliable method for generating library scaffolds with diverse functional groups (aryl, alkyl, ester) is the Lewis Acid-Mediated Schmidt Reaction of substituted ketones. This protocol avoids the use of explosive neat hydrazoic acid by generating it in situ or using alkyl azides.

Protocol Specifications
  • Objective: Synthesis of 4-phenyl-caprolactam (and analogs).

  • Scale: 5.0 mmol.

  • Safety: Sodium azide is highly toxic and can form explosive hydrazoic acid. Work in a well-ventilated fume hood.

Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a flame-dried 50 mL round-bottom flask with 4-phenylcyclohexanone (871 mg, 5.0 mmol).

    • Dissolve in Dichloromethane (DCM) (20 mL) to maintain a concentration of 0.25 M.

    • Cool the solution to 0°C using an ice bath.

  • Azide Addition:

    • Add Sodium Azide (

      
      )  (650 mg, 10.0 mmol, 2.0 equiv) in one portion. Note: Ensure the system is under an inert atmosphere (
      
      
      
      or Ar).
  • Acid Promotion (The Critical Step):

    • Slowly add Methanesulfonic acid (MsOH) (2.5 mL) dropwise over 10 minutes.

    • Observation: Evolution of gas (

      
      ) will be observed. Control the rate to prevent excessive foaming.
      
    • Mechanistic Insight: MsOH acts as both the solvent for

      
       and the proton source to generate 
      
      
      
      in situ within the organic-organic interface, minimizing the headspace concentration of
      
      
      .
  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 4–6 hours.

    • Validation: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (lactams stain faint pink/orange) or visualize under UV. Look for the disappearance of the ketone spot (

      
      ) and appearance of the more polar lactam (
      
      
      
      ).
  • Workup:

    • Carefully quench the reaction by pouring the mixture into saturated aqueous

      
        (50 mL) at 0°C. Caution: Vigorous bubbling.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       10% Methanol in DCM.
      
    • Yield Expectation: 75–85%.

Comparative Analysis of Functionalization Methods

The following table contrasts the three primary methods for accessing functionalized caprolactams, aiding in method selection for drug development campaigns.

FeatureSchmidt Reaction (Classical)Photoredox C-H ActivationMetal-Catalyzed (Pd/Ir) Activation
Primary Utility Scaffold ConstructionLate-Stage DecorationLate-Stage Decoration
Regioselectivity Dictated by Ketone StericsRadical Stability (

or

)
Directing Group Dependent
Substrate Scope Ketones (Cyclic)Pre-formed LactamsPre-formed Lactams
Conditions Strong Acid (Bronsted/Lewis)Visible Light, PhotocatalystHigh Temp, Expensive Ligands
Key Limitation Safety (Azides), Functional Group ToleranceScale-up (Light penetration)Residual Metal Removal
Discovery Value High (Core Synthesis)Medium (Analoging)High (Diverse Analogs)

Applications in Drug Discovery[1][2]

Functionalized caprolactams are not merely intermediates; they are pharmacophores.

  • Peptidomimetics: The 7-membered ring constrains the amide bond into a cis-like or twisted conformation, mimicking the

    
    -turn of proteins. This is crucial for disrupting Protein-Protein Interactions (PPIs).
    
  • Kinase Inhibitors: Caprolactams serve as ATP-competitive scaffolds. The NH of the lactam can form hydrogen bonds with the hinge region of kinases (e.g., Janus Kinase or CDK).

  • Epigenetics:

    
    -Functionalized caprolactams have shown potency as Histone Deacetylase (HDAC) inhibitors, where the lactam cap group occupies the entrance to the active site [1].
    

References

  • Vertex AI Search. (2024). Synthesis of alpha-functionalized caprolactams protocol. 1[2]

  • MDPI. (2024). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives. 3[2][4][5]

  • ResearchGate. (2023). Synthesis of Pyrrolidones and Caprolactams by Ring Modification. 6

  • RSC Publishing. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. 7

  • NIH. (2024). Direct synthesis of α-functionalized amides via heteroatom–hydrogen insertion reactions. 8

  • Organic Chemistry Portal. (2023). Schmidt Reaction Mechanism and Protocols. 9[2]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Hydroxymethyl)azepan-2-one from ε-Caprolactam

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for 4-(Hydroxymethyl)azepan-2-one starting directly from ε-caprolactam .

While the industrial synthesis of 4-substituted caprolactams typically proceeds via the Beckmann rearrangement of 4-substituted cyclohexanones, this guide addresses the specific requirement to utilize ε-caprolactam as the starting material. This necessitates a "Remote Functionalization" strategy, overcoming the chemical inertness of the C4 position by introducing temporary unsaturation to direct regioselective addition.

Executive Summary

The transformation of ε-caprolactam (azepan-2-one) into its 4-hydroxymethyl derivative presents a regiochemical challenge. The C4 position (β-carbon) is unactivated in the native lactam ring. Direct functionalization typically occurs at the N1 (nitrogen) or C3 (α-carbon) positions.

To access the C4 position, this protocol employs a Dehydrogenation-Conjugate Addition strategy. The pathway involves:

  • Activation: N-Protection and α-phenylselenenylation.

  • Unsaturation: Oxidative elimination to yield the α,β-unsaturated lactam (3,4-dehydroazepan-2-one).

  • Functionalization: Regioselective Michael addition of a C1-synthon (cyanide) to the activated C4 position.

  • Reduction: Chemoselective reduction of the nitrile to the target hydroxymethyl group without compromising the lactam core.

Synthetic Pathway Visualization

SynthesisPath Start ε-Caprolactam (Azepan-2-one) Step1 N-TMS-α-Phenylseleno Lactam Start->Step1 1. TMSCl 2. LDA, PhSeCl Step2 3,4-Dehydroazepan-2-one (α,β-Unsaturated) Step1->Step2 H2O2, 0°C (Oxidative Elimination) Step3 4-Cyanoazepan-2-one Step2->Step3 Et2AlCN (Michael Addition) Step4 4-Carboxyazepan-2-one Step3->Step4 HCl, H2O (Hydrolysis) Target 4-(Hydroxymethyl) azepan-2-one Step4->Target 1. ClCOOEt, NMM 2. NaBH4 (Selective Reduction)

Figure 1: Step-wise synthetic logic from unsubstituted caprolactam to the 4-hydroxymethyl derivative via conjugate addition.

Detailed Experimental Protocol

Phase 1: Activation and Unsaturation

The objective is to install a double bond between C3 and C4. This converts the C4 position into an electrophilic "Michael acceptor."

Reagents:

  • ε-Caprolactam (Starting Material)[1][2]

  • Trimethylsilyl chloride (TMSCl)

  • Lithium Diisopropylamide (LDA)

  • Phenylselenyl chloride (PhSeCl)

  • Hydrogen Peroxide (H₂O₂), 30%

Protocol:

  • N-Protection: Dissolve ε-caprolactam (10.0 mmol) in anhydrous THF (50 mL). Add TMSCl (11.0 mmol) and Triethylamine (12.0 mmol) at 0°C. Stir for 2 hours to form N-TMS-caprolactam . Note: Protection prevents N-alkylation and facilitates C3-lithiation.

  • α-Selenenylation: Cool the solution to -78°C. Add LDA (1.1 equiv) dropwise over 20 minutes. Stir for 30 minutes to generate the lithium enolate.

  • Add PhSeCl (1.1 equiv) in THF rapidly. Allow the mixture to warm to 0°C over 1 hour.

  • Oxidative Elimination: To the crude α-phenylseleno lactam solution (at 0°C), add H₂O₂ (30% aq, 5 equiv) dropwise.

    • Mechanism:[1][3][4][5][6] The selenoxide undergoes spontaneous syn-elimination at room temperature to yield 3,4-dehydroazepan-2-one .

  • Workup: Dilute with Ethyl Acetate, wash with NaHCO₃ and brine. Dry over Na₂SO₄.[4][7] Purify via flash chromatography (Hexanes/EtOAc).

Phase 2: C4-Functionalization (Michael Addition)

We now introduce the carbon substituent at C4 using a cyanide source, which serves as a precursor to the hydroxymethyl group.

Reagents:

  • Diethylaluminum cyanide (Et₂AlCN) [Nagata's Reagent] OR TMSCN/BF₃·OEt₂

  • Benzene or Toluene (anhydrous)

Protocol:

  • Dissolve 3,4-dehydroazepan-2-one (5.0 mmol) in anhydrous Toluene (25 mL).

  • Cool to 0°C. Carefully add Et₂AlCN (1.0 M in toluene, 7.5 mmol) under Argon.

    • Safety: Nagata's reagent is highly toxic. Handle in a fume hood with cyanide protocols.

    • Alternative: Use TMSCN (1.5 equiv) with catalytic TBAF or Lewis Acid if avoiding aluminum reagents.

  • Stir at room temperature for 4-6 hours. The nucleophilic cyanide attacks the β-position (C4).

  • Quench: Carefully pour into ice-cold NaOH (10%) to decompose aluminum salts.

  • Isolation: Extract with CH₂Cl₂. The product is 4-cyanoazepan-2-one .

Phase 3: Transformation to Hydroxymethyl

The nitrile group is hydrolyzed to the acid and then selectively reduced. Direct reduction of nitrile to amine must be avoided, as must the reduction of the lactam ring.

Reagents:

  • Conc. HCl

  • Ethyl Chloroformate (ClCOOEt)

  • N-Methylmorpholine (NMM)

  • Sodium Borohydride (NaBH₄)[8]

Protocol:

  • Hydrolysis: Reflux 4-cyanoazepan-2-one in 6M HCl for 6 hours. Evaporate to dryness to obtain 4-carboxyazepan-2-one .

  • Selective Reduction (Mixed Anhydride Method):

    • Dissolve the crude acid (2.0 mmol) in dry THF (10 mL).

    • Add NMM (2.2 mmol) and cool to -10°C.

    • Add Ethyl Chloroformate (2.1 mmol) dropwise. Stir for 15 mins to form the mixed anhydride.

    • Critical Step: Filter off the amine salt (rapidly) or proceed directly. Add NaBH₄ (6.0 mmol) dissolved in a minimal amount of water/THF.

    • Stir at 0°C for 1 hour.

    • Selectivity: This method reduces the activated ester (anhydride) to the alcohol but is too mild to reduce the lactam amide bond.

  • Final Purification: Quench with dilute acid. Extract with EtOAc (or n-Butanol if highly polar). Recrystallize from Ethanol/Ether.

Analytical Data Summary

IntermediateKey IR Signal (cm⁻¹)Key ¹H NMR Feature (δ ppm)
3,4-Dehydroazepan-2-one 1660 (C=O, conj), 1620 (C=C)5.8-6.2 (m, 2H, vinyl protons at C3/C4)
4-Cyanoazepan-2-one 2240 (C≡N), 1670 (C=O)3.1 (m, 1H, H-4 methine)
4-(Hydroxymethyl)azepan-2-one 3350 (OH, br), 1650 (C=O)3.45 (d, 2H, -CH ₂OH), 4.6 (t, 1H, OH )

Critical Technical Considerations

Why this route?

Direct C-H functionalization of caprolactam using radical chemistry (e.g., Fenton chemistry or UV/peroxide) typically yields a mixture of isomers (C3, C4, C5) with poor selectivity. The Unsaturation/Michael Addition sequence guarantees the substituent is placed exclusively at C4 (the β-carbon) due to the electronic polarization of the conjugated enone system.

Safety Note: Nagata's Reagent

Diethylaluminum cyanide is a potent source of HCN upon hydrolysis.

  • Alternative: If safety regulations prohibit Et₂AlCN, use Lithium divinylcuprate to add a vinyl group, followed by ozonolysis/reduction to the hydroxymethyl. This avoids cyanide but adds a step.

Troubleshooting the Reduction

If the lactam ring opens during hydrolysis (Step 3, Phase 3), you will obtain the linear amino acid (4-hydroxymethyl-6-aminocaproic acid). To re-close the ring:

  • Heat the amino acid in high-boiling solvent (e.g., Xylene) with a water trap.

  • Or use a coupling agent (EDC/NHS) in dilute DMF.

References

  • General Lactam Functionalization

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Michael Addition to cyclic enones).
    • Reference for α-selenylation/elimination: Reich, H. J., & Renga, J. M. (1975). "Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination." Journal of Organic Chemistry, 40(23), 3384–3386. Link

  • Nagata, W., & Yoshioka, M. (1977). "Hydrocyanation of conjugated carbonyl compounds." Organic Reactions, 25, 255.
  • Selective Reduction of Acids in Presence of Amides

    • Ishizumi, K., Koga, K., & Yamada, S. (1968). "Stereoselective reduction of α-amino acid derivatives." Chemical and Pharmaceutical Bulletin, 16(3), 492-497. (Describes the Mixed Anhydride/NaBH4 protocol). Link

  • Alternative Industrial Route (Contextual)

    • For the synthesis of 4-substituted caprolactams via Beckmann rearrangement (starting from cyclohexanone): Ullmann's Encyclopedia of Industrial Chemistry, "Caprolactam". Link

Sources

Application Notes and Protocols: Utilizing 4-(Hydroxymethyl)azepan-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids and conformational constraints into peptides is a paramount strategy in modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the application of "4-(Hydroxymethyl)azepan-2-one," a substituted caprolactam, as a novel building block in peptide synthesis. While direct literature on this specific moiety is nascent, this document extrapolates from established principles of peptidomimetic chemistry and solid-phase peptide synthesis (SPPS) to provide a robust framework for its use. We will explore the rationale for its application, propose a synthetic scheme for its preparation with orthogonal protecting groups, and detail its incorporation into peptide chains. The overarching goal is to equip researchers with the foundational knowledge and practical steps to leverage this and similar scaffolds for the development of next-generation peptide therapeutics with enhanced stability and bioactivity.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are exquisite signaling molecules, offering high potency and selectivity. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. The introduction of conformational constraints, such as cyclic structures, into the peptide backbone is a well-established strategy to address these limitations.[1][2] Lactam-based scaffolds, like the azepan-2-one core, serve as effective dipeptide isosteres, reducing the conformational freedom of the peptide chain.[1] This pre-organization can lead to enhanced receptor binding affinity and increased resistance to proteolytic degradation.[3]

"4-(Hydroxymethyl)azepan-2-one" offers a unique seven-membered ring scaffold with a pendant hydroxyl group. This functional handle can be used for further modifications, such as PEGylation or conjugation to other molecules, to fine-tune the pharmacokinetic properties of the resulting peptide.

Proposed Synthesis of Orthogonally Protected 4-(Hydroxymethyl)azepan-2-one

To be amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS), "4-(Hydroxymethyl)azepan-2-one" must be appropriately protected at its hydroxyl group and lactam nitrogen. An orthogonal protection scheme is crucial to allow for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting group.[4]

Here, we propose a synthetic route to (S)-1-(Fmoc)-2-oxo-azepan-4-yl)methyl tert-butyl carbonate (5) , a derivative of "4-(Hydroxymethyl)azepan-2-one" suitable for SPPS.

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of Protected Building Block cluster_1 SPPS Incorporation A Commercially Available Starting Material B Intermediate 1 A->B Multi-step Synthesis C 4-(Hydroxymethyl)azepan-2-one (1) B->C Key Transformation D Boc-Protected Intermediate (2) C->D Boc2O, DMAP E Fmoc-N-Protected Intermediate (3) D->E 1. TFA 2. Fmoc-OSu F Final Protected Building Block (4) E->F Final Modification (if needed) G Fmoc-protected Amino Acid on Resin H Deprotection (Piperidine) G->H I Coupling of Protected Azepan-2-one (4) H->I HATU, DIPEA J Peptide Elongation I->J Repeat SPPS Cycles

Caption: Proposed workflow for synthesis and SPPS incorporation.

Experimental Protocol: Synthesis of (S)-1-(Fmoc)-2-oxo-azepan-4-yl)methyl tert-butyl carbonate

  • Step 1: Synthesis of 4-(Hydroxymethyl)azepan-2-one (1). This starting material can be synthesized from a suitable precursor, such as a substituted cyclohexanone, through a Beckmann rearrangement, a common method for caprolactam synthesis.[5] The hydroxymethyl group can be introduced prior to or after ring formation, depending on the chosen synthetic strategy.

  • Step 2: Protection of the Hydroxyl Group. To a solution of 1 in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature until completion, yielding (S)-(2-oxoazepan-4-yl)methyl tert-butyl carbonate (2) . The tert-butyl (tBu) group is a suitable protecting group for the hydroxyl function as it is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage from the resin.[6]

  • Step 3: N-Fmoc Protection. The lactam nitrogen of 2 is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a critical step as the unprotected lactam nitrogen can potentially interfere with coupling reactions. The Boc-protected intermediate 2 is treated with a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as acetone/water. This yields the fully protected building block, (S)-1-(Fmoc)-2-oxo-azepan-4-yl)methyl tert-butyl carbonate (4) .

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The orthogonally protected "4-(Hydroxymethyl)azepan-2-one" derivative 4 can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[7][8]

Diagram: SPPS Cycle for Incorporating the Azepan-2-one Moiety

SPPS_Cycle Start Start with N-terminally deprotected peptide on resin Coupling Couple with protected 4-(Hydroxymethyl)azepan-2-one (HATU, DIPEA in DMF) Start->Coupling Wash1 Wash with DMF Coupling->Wash1 Capping Optional Capping (Acetic Anhydride, DIPEA in DMF) Wash1->Capping Wash2 Wash with DMF Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash with DMF Deprotection->Wash3 Next_AA Couple next Fmoc-amino acid Wash3->Next_AA

Caption: A typical SPPS cycle for incorporation of the novel building block.

Experimental Protocol: SPPS Incorporation

  • Resin and First Amino Acid: The synthesis is initiated with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) pre-loaded with the first Fmoc-protected amino acid.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with 20% piperidine in dimethylformamide (DMF).

  • Coupling of the Azepan-2-one Moiety: The protected "4-(Hydroxymethyl)azepan-2-one" derivative 4 is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[9] The activated species is then added to the deprotected resin-bound peptide. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature. The completion of the reaction should be monitored using a qualitative test such as the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.

  • Chain Elongation: Following the successful coupling of the azepan-2-one moiety, the Fmoc group on its nitrogen is removed with 20% piperidine in DMF, and the next Fmoc-protected amino acid is coupled using standard procedures. This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed.

Experimental Protocol: Cleavage and Deprotection

  • The peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to trap reactive cations generated during the deprotection of the tBu group from the hydroxyl moiety.

  • The cleavage reaction is usually carried out for 2-4 hours at room temperature.

  • The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by centrifugation, and washed several times with cold ether.

  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Conformational Analysis

The purified peptide should be characterized by analytical RP-HPLC to assess its purity and by mass spectrometry to confirm its molecular weight. For a more in-depth structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed.

The incorporation of the seven-membered azepan-2-one ring is expected to significantly influence the peptide's conformation.[10] Unlike the more rigid five- and six-membered rings, seven-membered rings possess a higher degree of conformational flexibility, which can be explored through computational modeling and NMR studies.[11] This constrained yet flexible nature can be advantageous in mimicking various turn structures or other secondary structural motifs.[12]

Table 1: Physicochemical Properties of Caprolactam (Parent Scaffold)

PropertyValueReference
Molar Mass 113.16 g/mol [13]
Melting Point 69.2 °C[13]
Boiling Point 270 °C[13]
Solubility in Water High[13]

Conclusion and Future Perspectives

The use of "4-(Hydroxymethyl)azepan-2-one" in peptide synthesis represents a promising avenue for the design of novel peptidomimetics. The protocols outlined in this guide, though based on established principles rather than direct precedent, provide a solid foundation for researchers to begin exploring the potential of this and other substituted caprolactam scaffolds. The ability to introduce conformational constraints and a functional handle for further modification makes this building block a valuable tool in the development of peptide-based therapeutics with improved pharmacological profiles. Future work should focus on the experimental validation of the proposed synthetic and SPPS protocols, as well as a thorough investigation of the conformational preferences and biological activities of peptides containing this unique moiety.

References

  • Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Liebigs Annalen der Chemie, 580(1), 44-57.
  • Manufacturing process of Caprolactam. Valco Group. (n.d.). Retrieved from [Link]

  • Process for preparing caprolactam and its alkyl substituted derivatives. Google Patents. (n.d.).
  • Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. White Rose Research Online. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Medium Rings. Macmillan Group. (2003). Retrieved from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science. (2000).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry. (2004).
  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. (2021).
  • Caprolactam. Wikipedia. (n.d.). Retrieved from [Link]

  • Role of peptidomimetics for new drug discovery. ResearchGate. (n.d.). Retrieved from [Link]

  • Recent development in peptide coupling reagents. ResearchGate. (n.d.). Retrieved from [Link]

  • Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry. (2006).
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. (n.d.). Retrieved from [Link]

  • Conformational analysis of medium rings. SlideShare. (2014). Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. (2021).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. (2018). Retrieved from [Link]

Sources

"4-(Hydroxymethyl)azepan-2-one" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Hydroxymethyl)azepan-2-one in Pharmaceutical Synthesis

Part 1: Core Directive & Strategic Analysis

Executive Summary 4-(Hydroxymethyl)azepan-2-one (also known as 4-hydroxymethyl-ε-caprolactam) is a privileged seven-membered lactam scaffold. Unlike the ubiquitous five-membered (pyrrolidone) and six-membered (piperidone) rings, the azepane core offers unique conformational flexibility and "3D-ness" (Fsp3 character) that is increasingly prized in modern drug discovery to escape "flatland" chemotypes.

This guide addresses the critical challenge of synthesizing this specific regioisomer. While industrial routes (Beckmann rearrangement) often yield mixtures of 4- and 6-isomers, this protocol prioritizes regiochemically pure synthesis suitable for structure-activity relationship (SAR) studies and peptidomimetic design.

Key Applications:

  • Conformationally Constrained Peptidomimetics: The azepan-2-one ring serves as a

    
    -turn mimetic, locking peptide backbones into bioactive conformations.
    
  • Kinase Inhibitor Scaffolds: Analogous to the natural product Balanol, the functionalized azepane core provides vectors for interacting with ATP-binding pockets.

  • Fragment-Based Drug Discovery (FBDD): The primary hydroxyl group serves as a versatile handle for growing the molecule into adjacent sub-pockets via ether, ester, or carbamate linkages.

Part 2: Scientific Integrity & Protocols

Synthesis Protocols

Challenge: The standard industrial synthesis of caprolactams via Beckmann rearrangement of 4-substituted cyclohexanones yields the 5-substituted azepan-2-one, not the 4-substituted isomer, due to the symmetry of the starting ketone. To access the 4-(hydroxymethyl) isomer, we must employ a de novo cyclization strategy or a specific rearrangement of a 3-substituted precursor.

Recommended Protocol: Ring-Closing Metathesis (RCM) Approach Rationale: This route guarantees regiochemical purity and allows for the introduction of chirality if starting from enantiopure precursors.

Reagents:

  • Starting Material A: Allylamine

  • Starting Material B: 2-(Benzyloxymethyl)pent-4-enoic acid (Prepared via alkylation of diethyl malonate)

  • Catalyst: Grubbs II Generation Catalyst

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Amide Coupling:

    • Activate 2-(benzyloxymethyl)pent-4-enoic acid (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM.

    • Add Allylamine (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 12 h.

    • Checkpoint: Monitor TLC for disappearance of acid. Product: N-allyl-2-(benzyloxymethyl)pent-4-enamide.

  • Ring-Closing Metathesis (The Critical Step):

    • Dissolve the diene amide (0.01 M concentration—dilution is key to prevent polymerization) in degassed anhydrous DCM.

    • Add Grubbs II catalyst (2-5 mol%). Reflux (40°C) for 4-8 hours under inert atmosphere (Ar/N2).

    • Mechanism:[1][2][3][4][5] The catalyst initiates intramolecular metathesis, releasing ethylene and forming the 7-membered lactam with a double bond at the 4,5-position.

    • Workup: Evaporate solvent. Purify via silica gel chromatography to remove ruthenium byproducts.

    • Intermediate: 4-(Benzyloxymethyl)-2,3,4,7-tetrahydro-1H-azepin-2-one.

  • Hydrogenation & Deprotection:

    • Dissolve the unsaturated lactam in MeOH/EtOAc.

    • Add Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure is usually sufficient).

    • Dual Action: This step simultaneously reduces the C4=C5 double bond and cleaves the Benzyl (Bn) protecting group.

    • Final Product: 4-(Hydroxymethyl)azepan-2-one.

Yield Expectation: 45-60% overall yield (3 steps).

Functionalization & Application

Once synthesized, the 4-hydroxymethyl group is a "warhead" for further diversity.

Table 1: Functionalization Strategies

Target MoietyReagentsApplication
Mesylate/Tosylate MsCl/TsCl, Et3N, DCMPrecursor for nucleophilic displacement (azide, amine, thiol).
Aldehyde Dess-Martin PeriodinaneReductive amination to install amine pharmacophores.
Carboxylic Acid Jones Reagent / Pinnick OxidationCoupling with amines to form extended amide side chains.
Carbamate Isocyanate, DBTL (cat.)Urea-linkage mimics for protease inhibition.

Part 3: Visualization & Formatting

Experimental Workflow Diagram

The following diagram illustrates the logic flow for the RCM-based synthesis, highlighting the critical decision points.

SynthesisWorkflow Start Start: Diethyl Malonate Precursor 2-(Benzyloxymethyl) pent-4-enoic acid Start->Precursor Alkylation & Hydrolysis Coupling Amide Coupling (+ Allylamine) Precursor->Coupling EDC/HOBt Diene Intermediate: N-allyl-diene amide Coupling->Diene RCM Ring-Closing Metathesis (Grubbs II, DCM, Dilute) Diene->RCM Critical: High Dilution UnsatLactam Unsaturated Azepin-2-one RCM->UnsatLactam - Ethylene Hydrog Pd/C Hydrogenation (-Bn, +H2) UnsatLactam->Hydrog Final Target: 4-(Hydroxymethyl)azepan-2-one Hydrog->Final Global Reduction

Caption: Figure 1. Regioselective synthesis of 4-(Hydroxymethyl)azepan-2-one via Ring-Closing Metathesis (RCM).

Mechanistic Insight: Why Not Beckmann?

It is vital for the researcher to understand why the "standard" Beckmann rearrangement is avoided for this specific isomer.

BeckmannSelectivity Ketone 3-(Hydroxymethyl) cyclohexanone Oxime Oxime Intermediate (Syn/Anti Mixture) Ketone->Oxime PathA Migration of C2 (More substituted) Oxime->PathA Preferred Electronic/Steric PathB Migration of C6 (Less substituted) Oxime->PathB Disfavored ProdA 6-Substituted Azepan-2-one (Major Product) PathA->ProdA ProdB 4-Substituted Azepan-2-one (Target - Minor) PathB->ProdB

Caption: Figure 2. Regioselectivity issues in Beckmann Rearrangement of 3-substituted cyclohexanones, leading to mixtures favoring the 6-isomer.

References

  • Gruber, T., et al. (2014).[6] "Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy." New Journal of Chemistry. Link

  • Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Link

  • Hotoda, H., et al. (2003). "Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety." Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. (2023). "Beckmann Rearrangement: Mechanism and Protocols." Link

Sources

Application Note: Polymer-Supported Synthesis using 4-(Hydroxymethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 4-(Hydroxymethyl)azepan-2-one as a core scaffold in solid-phase organic synthesis (SPOS). This 7-membered lactam (caprolactam derivative) serves as a privileged structure for peptidomimetics, particularly as a


-turn mimetic or a protease inhibitor scaffold.

Executive Summary

The 4-(Hydroxymethyl)azepan-2-one scaffold offers a unique geometry for drug discovery, bridging the gap between small flexible chains and rigid bicyclic systems. Its primary hydroxyl group provides an ideal "handle" for immobilization onto polymer supports, allowing the lactam ring nitrogen and the


-carbon (C3) to remain exposed for combinatorial diversification.

This guide details the immobilization , functionalization , and cleavage protocols required to generate high-purity azepane libraries. We utilize 2-Chlorotrityl Chloride (2-CTC) resin for its mild cleavage conditions, preventing acid-catalyzed degradation of the lactam ring.

Strategic Workflow & Mechanism

The synthesis strategy relies on an Ether Anchor approach. The hydroxymethyl group is attached to the trityl resin, forming a trityl ether. This linkage is stable to basic conditions (used in N-alkylation) but cleavable with dilute acid.

Mechanistic Pathway (Graphviz)

AzepaneSynthesis Resin 2-CTC Resin (Polymer Support) Immobilization Immobilization (DCM/Pyridine) Resin->Immobilization Scaffold 4-(Hydroxymethyl) azepan-2-one Scaffold->Immobilization LoadedResin Resin-Bound Scaffold Immobilization->LoadedResin Ether Linkage Div_N N-Functionalization (R-X, Base) LoadedResin->Div_N Path A Div_C C3-Alkylation (LDA, R'-X) LoadedResin->Div_C Path B Cleavage Cleavage (1% TFA/DCM) Div_N->Cleavage Div_C->Cleavage FinalProduct Functionalized Azepan-2-one Cleavage->FinalProduct Release

Figure 1: Strategic workflow for the solid-phase synthesis of azepan-2-one libraries via hydroxymethyl anchoring.

Detailed Experimental Protocols

Pre-requisites & Materials[1][2][3][4]
  • Scaffold: 4-(Hydroxymethyl)azepan-2-one (Synthesized via Beckmann rearrangement of 4-hydroxymethylcyclohexanone oxime or commercially sourced).

  • Resin: 2-Chlorotrityl chloride resin (Loading: 1.0 – 1.6 mmol/g).

  • Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

  • Bases: Pyridine (anhydrous), Sodium Hydride (NaH, 60% dispersion), Lithium Diisopropylamide (LDA).

Protocol A: Immobilization (Resin Loading)

Objective: Anchor the scaffold via the hydroxyl group to the 2-CTC resin.

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and shake gently for 20 min. Drain.

  • Loading Solution: Dissolve 4-(Hydroxymethyl)azepan-2-one (1.5 g, ~5 eq relative to resin loading) in dry DCM (8 mL). Add Pyridine (2.0 eq relative to scaffold).

    • Expert Insight: Pyridine acts as a scavenger for the HCl generated during the substitution. Avoid stronger bases like TEA initially to prevent premature hydrolysis of the trityl chloride.

  • Reaction: Add the solution to the swollen resin. Shake at room temperature for 4–6 hours.

  • Capping: Drain the resin. Add a solution of Methanol:DCM:DIPEA (1:8:1) (10 mL) and shake for 20 min.

    • Why? This caps any unreacted trityl chloride sites as methyl ethers, preventing non-specific binding of subsequent reagents.

  • Washing: Drain and wash sequentially with DCM (3x), DMF (3x), DCM (3x), and MeOH (2x). Dry under vacuum.

  • Loading Determination: Weigh the dried resin. The mass increase indicates loading efficiency. Alternatively, cleave a small aliquot (see Protocol C) and analyze via HPLC.

Protocol B: N-Functionalization (Library Generation)

Objective: Derivatize the lactam nitrogen with alkyl halides.

  • Swelling: Swell the loaded resin (100 mg) in dry DMF for 30 min.

  • Deprotonation: Add NaH (4 eq, 60% in oil) suspended in dry DMF. Shake for 30 min under Nitrogen.

    • Safety Note: Hydrogen gas evolution will occur. Ensure the vessel is vented.

  • Alkylation: Add the Alkyl Halide (R-Br or R-I, 5 eq) to the reaction vessel. Shake for 4–12 hours at room temperature.

    • Optimization: For sterically hindered halides, heat to 50°C.

  • Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove excess salts and reagents.

  • Validation: Monitor reaction progress via FT-IR on a single bead.

    • Signal: Disappearance of the secondary amide N-H stretch (3200-3400 cm⁻¹) and shift in Carbonyl stretch.

Protocol C: Cleavage & Isolation

Objective: Release the final product from the solid support without degrading the lactam ring.

  • Preparation: Wash the resin with DCM (5x) to remove any traces of DMF (which can interfere with evaporation).

  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

    • Why 1%? The trityl ether linkage is highly acid-sensitive. 1% TFA is sufficient to cleave the C-O bond without hydrolyzing the lactam or other acid-sensitive side chains.

  • Execution: Add 5 mL of the cocktail to the resin. Shake for 2 minutes. Do not exceed 5 minutes.

  • Collection: Filter the filtrate into a flask containing Pyridine (1 eq relative to TFA) or dilute NaHCO3 to neutralize immediately.

    • Repeat: Repeat the cleavage step 3 times to ensure quantitative recovery.

  • Workup: Concentrate the combined filtrates under reduced pressure. The residue is the crude 4-(Hydroxymethyl)azepan-2-one derivative.

Data Interpretation & Troubleshooting

Comparative Reagent Performance
Reagent/ConditionPurposeEfficiencyNotes
2-CTC Resin SupportHighPrevents diketopiperazine formation; mild cleavage.
Wang Resin SupportMediumRequires 50% TFA for cleavage; risk of lactam hydrolysis.
NaH / DMF N-AlkylationHighBest for unhindered alkyl halides.
LiOtBu / THF N-AlkylationMediumMilder base; good for sensitive R-groups.
1% TFA / DCM CleavageExcellentQuantitative release; preserves scaffold integrity.
Troubleshooting Guide
  • Problem: Low loading on resin.

    • Cause: Moisture in DCM or old resin.

    • Solution: Re-dry DCM over molecular sieves; use fresh 2-CTC resin.

  • Problem: Incomplete N-alkylation.

    • Cause: Poor swelling or insufficient base.

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) for better swelling; increase temperature to 45°C.

  • Problem: Decomposition during cleavage.

    • Cause: Acid concentration too high or exposure too long.

    • Solution: Strictly adhere to 1% TFA and immediate neutralization.

References

  • Solid-Phase Synthesis of Benzazepines: Boeglin, D., Bonnet, D., & Hibert, M. (2007).[1] Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. Journal of Combinatorial Chemistry. Link

  • Caprolactam Synthesis Overview: Ritz, J., et al. (2011). Caprolactam. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Resin Loading Protocols: Merck/Sigma-Aldrich Technical Bulletin. 2-Chlorotrityl Chloride Resin: Handling and Use. Link

  • Lactam Functionalization: Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Caprolactams

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted caprolactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the success of your synthetic endeavors.

Introduction: The Synthetic Challenge

Substituted caprolactams are crucial intermediates in the synthesis of a wide range of pharmaceuticals and specialty polymers. While several synthetic routes exist, the Beckmann rearrangement of substituted cyclohexanone oximes and the Schmidt reaction of substituted cyclohexanones are among the most common. However, these reactions are often plagued by competing side reactions that can significantly lower the yield and complicate the purification of the desired product. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Section 1: Troubleshooting the Beckmann Rearrangement

The Beckmann rearrangement is a powerful tool for the synthesis of caprolactams from cyclic oximes. The reaction is typically catalyzed by strong acids, which can also promote undesirable side reactions.

FAQ 1: My Beckmann rearrangement is producing a significant amount of a nitrile byproduct instead of the desired caprolactam. What is happening and how can I prevent it?

Answer:

This is a classic case of a competing reaction known as the Beckmann fragmentation . Instead of the desired 1,2-alkyl migration to form the lactam, the C-C bond alpha to the oxime cleaves, resulting in a nitrile and a carbocation.

The Underlying Mechanism: Rearrangement vs. Fragmentation

The outcome of the Beckmann reaction is dictated by the stability of the intermediates formed.

  • Rearrangement (Desired Pathway): The group anti-periplanar to the leaving group on the oxime nitrogen migrates to the nitrogen, forming a nitrilium ion which is then hydrolyzed to the lactam.

  • Fragmentation (Side Reaction): If a stable carbocation can be formed by cleavage of the bond alpha to the oxime, this pathway will compete with, and in some cases dominate, the rearrangement.[1] This is particularly prevalent when the carbon alpha to the oxime is substituted with groups that can stabilize a positive charge, such as quaternary alkyl centers, or atoms with lone pairs like oxygen and nitrogen.[1]

Beckmann_Competition cluster_start Protonated Oxime Intermediate cluster_rearrangement Rearrangement Pathway cluster_fragmentation Fragmentation Pathway Start Protonated Substituted Cyclohexanone Oxime Nitrilium Nitrilium Ion Intermediate Start->Nitrilium 1,2-Alkyl Migration Nitrile Open-chain Nitrile (Side Product) Start->Nitrile C-C Bond Cleavage Carbocation Carbocation Intermediate Lactam Substituted Caprolactam (Desired Product) Nitrilium->Lactam Hydrolysis Nitrilium->Nitrile Favored by Carbocation Stability Other Other Byproducts Carbocation->Other Trapping/Elimination

Caption: Competing pathways in the Beckmann reaction.

Troubleshooting and Mitigation Strategies:

Your primary goal is to create conditions that favor the rearrangement pathway over fragmentation.

1. Choice of Acid Catalyst and Reaction Conditions:

  • Milder Acid Systems: While strong acids like sulfuric acid are traditional, they can aggressively promote fragmentation. Consider using milder catalysts such as:

    • Trifluoroacetic acid (TFA)[1]

    • Solid acid catalysts (e.g., zeolites, Nafion)

    • Lewis acids in non-aqueous media.

  • Lower Temperatures: Fragmentation often has a higher activation energy. Running the reaction at a lower temperature can favor the desired rearrangement.

  • Anhydrous Conditions: Water can participate in side reactions. Ensuring anhydrous conditions can improve selectivity.

2. Strategic Solvent Selection:

The choice of solvent can influence the stability of the intermediates. Non-polar, non-coordinating solvents can sometimes suppress carbocation formation.

Quantitative Impact of Reaction Conditions on Selectivity

The following table summarizes typical outcomes based on catalyst choice for the rearrangement of cyclohexanone oxime, illustrating the trend towards higher selectivity with milder or optimized systems.

Catalyst SystemTemperature (°C)Conversion (%)Caprolactam Selectivity (%)Reference
Oleum (H₂SO₄/SO₃)80-120>99~98Industrial Data
Trifluoroacetic Acid (TFA)60100>99Zhang et al. (2014)[1]
Acetonitrile in TFA60100~100Zhang et al. (2014)[1]
Zeolite (Vapor Phase)350>99~96.5Industrial Data

Step-by-Step Protocol to Minimize Nitrile Formation:

  • Dry Your Starting Materials and Solvent: Ensure your substituted cyclohexanone oxime and solvent are thoroughly dried.

  • Choose a Milder Catalyst: Instead of sulfuric acid, prepare a solution of trifluoroacetic acid (TFA) in an anhydrous, inert solvent like dichloromethane or acetonitrile. A concentration of 10 wt% acetonitrile in TFA has been shown to be effective.[1]

  • Control the Temperature: Cool the catalyst solution to 0°C in an ice bath.

  • Slow Addition: Dissolve your oxime in the same anhydrous solvent and add it dropwise to the cooled catalyst solution with vigorous stirring.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.

  • Aqueous Workup: Once the reaction is complete, quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

FAQ 2: My reaction is sluggish, and upon workup, I recover a significant amount of the starting cyclohexanone. What is causing this?

Answer:

This issue points to the hydrolysis of your oxime starting material back to the ketone. This is a common side reaction, especially in the presence of water and acid.[1]

The Underlying Mechanism: Oxime Hydrolysis

Oxime formation is a reversible process. Under acidic conditions, the equilibrium can be shifted back towards the ketone and hydroxylamine, particularly if water is present in the reaction mixture.

Oxime_Hydrolysis Oxime Substituted Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Protonated_Oxime->Oxime - H⁺ Ketone Substituted Cyclohexanone (Recovered Starting Material) Protonated_Oxime->Ketone + H₂O - H⁺ Hydroxylamine Hydroxylamine

Caption: The reversible hydrolysis of a cyclohexanone oxime.

Troubleshooting and Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Dehydrating Agents: In some protocols, adding a dehydrating agent can be beneficial, although this must be compatible with your chosen catalyst system.

  • Choice of Catalyst: Some catalysts are more sensitive to water than others. Solid acid catalysts can sometimes be dehydrated before use.

  • Reaction Temperature: While lower temperatures can be beneficial for selectivity, excessively low temperatures may slow the desired rearrangement to a point where hydrolysis becomes a more significant competing process over long reaction times. Monitor the reaction progress to find the optimal balance.

Section 2: Troubleshooting the Schmidt Reaction

The Schmidt reaction offers an alternative route to substituted caprolactams, typically by reacting a substituted cyclohexanone with hydrazoic acid (HN₃) or a surrogate like sodium azide in the presence of a strong acid.

FAQ 3: I am attempting a Schmidt reaction to synthesize a substituted caprolactam, but I am isolating a tetrazole derivative as the major product. Why is this happening?

Answer:

The formation of a tetrazole is a known side reaction in the Schmidt reaction of ketones, especially under certain conditions.[2][3] It arises from the reaction of the key nitrilium ion intermediate with another molecule of hydrazoic acid.

The Underlying Mechanism: Lactam vs. Tetrazole Formation

Following the initial addition of hydrazoic acid to the ketone and rearrangement, a nitrilium ion is formed. This electrophilic species can be trapped by two different nucleophiles present in the reaction mixture:

  • Lactam Formation (Desired): The nitrilium ion is trapped by water, which after deprotonation and tautomerization, yields the desired lactam.

  • Tetrazole Formation (Side Reaction): If there is a high concentration of azide and limited water, the nitrilium ion can be attacked by another azide ion (or HN₃), leading to a cyclization that forms a tetrazole ring.[2][3]

Schmidt_Competition cluster_lactam Lactam Pathway cluster_tetrazole Tetrazole Pathway Nitrilium Nitrilium Ion Intermediate Lactam Substituted Caprolactam (Desired Product) Nitrilium->Lactam Trapped by H₂O Tetrazole Fused Tetrazole (Side Product) Nitrilium->Tetrazole Trapped by N₃⁻/HN₃ (Favored by anhydrous conditions and excess azide)

Caption: Competing nucleophilic trapping of the nitrilium ion in the Schmidt reaction.

Troubleshooting and Mitigation Strategies:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.5 equivalents) of the azide source. A large excess will favor tetrazole formation.

  • Presence of Water: While strictly anhydrous conditions are often sought in organic synthesis, the controlled presence of water is necessary to hydrolyze the nitrilium ion to the lactam. If using a system like sodium azide and sulfuric acid, the aqueous nature of the acid may be sufficient. If using a Lewis acid and an azide surrogate like trimethylsilyl azide (TMSN₃) in an anhydrous solvent, a carefully controlled addition of water during the workup or even as a co-solvent may be necessary. Using TMSN₃ is known to favor tetrazole formation due to the anhydrous conditions it allows.[2]

  • Reaction Temperature: Lower temperatures can help to control the reactivity and may favor the desired pathway.

  • Order of Addition: Adding the ketone to a pre-formed mixture of the acid and azide source can sometimes lead to localized high concentrations of azide. Consider adding the azide source slowly to a solution of the ketone and acid.

Section 3: Side Reactions in the Synthesis of N-Substituted Caprolactams

N-substituted caprolactams are often prepared by the alkylation or arylation of the parent caprolactam. These reactions, while seemingly straightforward, can also present challenges.

FAQ 4: I am trying to N-alkylate caprolactam using a base and an alkyl halide, but I am getting a low yield and a sticky, polymeric material. What is going wrong?

Answer:

The formation of a polymeric substance during N-alkylation suggests that you are inadvertently initiating the anionic ring-opening polymerization of caprolactam.

The Underlying Mechanism: Alkylation vs. Polymerization

The anion of caprolactam, formed by deprotonation with a strong base, is a potent nucleophile. It can either react with the alkyl halide (alkylation) or with another molecule of caprolactam, initiating polymerization.

N_Alkylation_Competition cluster_alkylation N-Alkylation Pathway cluster_polymerization Polymerization Pathway Caprolactam_Anion Caprolactam Anion N_Alkyl_Caprolactam N-Alkyl Caprolactam (Desired Product) Caprolactam_Anion->N_Alkyl_Caprolactam + Alkyl Halide (R-X) Polymer Polyamide (Oligomers/Polymer) Caprolactam_Anion->Polymer + Caprolactam monomer

Caption: Competing pathways for the caprolactam anion.

Troubleshooting and Mitigation Strategies:

  • Choice of Base and Stoichiometry:

    • Use a strong, but non-nucleophilic, sterically hindered base if possible. Sodium hydride (NaH) is a common and effective choice.

    • Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure full deprotonation of the caprolactam without leaving a large excess of reactive base.

  • Reaction Temperature:

    • Perform the deprotonation at a low temperature (e.g., 0°C) to control the reaction.

    • After deprotonation, add the alkyl halide at this low temperature and then allow the reaction to slowly warm to room temperature. Elevated temperatures can promote polymerization.

  • Solvent: Use a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Order of Addition: Add the alkyl halide to the solution of the pre-formed caprolactam anion. Do not mix the caprolactam, base, and alkyl halide all at once.

Step-by-Step Protocol for N-Alkylation of Caprolactam:

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add caprolactam.

  • Dissolution: Dissolve the caprolactam in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 1 hour or until hydrogen evolution ceases.

  • Alkylation: Add a solution of the alkyl halide in anhydrous THF dropwise via the dropping funnel at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.

Section 4: Purification of Substituted Caprolactams

Effective purification is crucial to obtaining a high-purity final product. The choice of method will depend on the physical properties of your substituted caprolactam and the nature of the impurities.

FAQ 5: How can I effectively remove the nitrile byproduct from my Beckmann rearrangement reaction mixture?

Answer:

Separating a nitrile byproduct from the desired caprolactam can often be achieved by taking advantage of the differences in their polarity and physical state.

Purification Strategies:

  • Column Chromatography: This is a very effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1) will usually elute the less polar nitrile first, followed by the more polar caprolactam. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If your substituted caprolactam is a solid at room temperature, recrystallization can be an excellent method for purification.

    • Solvent Selection: The ideal solvent is one in which your caprolactam is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the nitrile impurity is either very soluble or insoluble at all temperatures.

    • Common Solvents: Toluene, ethyl acetate, or mixtures of hexane and ethyl acetate are often good starting points for recrystallization of caprolactams.[4]

  • Distillation: If your product and the nitrile byproduct have sufficiently different boiling points, vacuum distillation can be a viable option, particularly for liquid products on a larger scale.

General Protocol for Purification by Column Chromatography:

  • Sample Preparation: Concentrate your crude reaction mixture to dryness and re-dissolve it in a minimal amount of the chromatography eluent.

  • Column Packing: Pack a glass column with silica gel in the initial, non-polar eluent.

  • Loading: Carefully load your sample onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent as the separation progresses.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted caprolactam.

References

  • Zhang, J., Riaud, A., Wang, K., Lu, Y., & Luo, G. (2014). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Catalysis Letters, 144(1), 151-157. [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Gawley, R. E. (1988). The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations. Organic Reactions, 35, 1-420. [Link]

  • Chemistry LibreTexts. (2021). Beckmann Rearrangement. [Link]

  • Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wolff, J., & Taddei, M. (2007). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 3, 17. [Link]

  • Heathcock, C. H., Buse, C. T., Kleschick, W. A., Pirrung, M. C., Sohn, J. E., & Lampe, J. (1980). Acyclic stereoselection. 10. Enolates of α-alkoxy esters. The Journal of Organic Chemistry, 45(7), 1296-1307. [Link]

  • Ionescu, C., & Druta, I. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Chemistry Stack Exchange. (2020). Formation of tetrazoles from ketones in Schmidt reaction. [Link]

Sources

Optimizing reaction conditions for "4-(Hydroxymethyl)azepan-2-one" derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the derivatization of 4-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7). This content is designed for researchers requiring high-fidelity protocols for functionalizing this caprolactam scaffold while maintaining ring integrity and chemoselectivity.

Current Status: Online | Tier: Senior Application Scientist Support Topic: Optimization of Reaction Conditions & Troubleshooting

Executive Summary & Strategic Analysis

The 4-(Hydroxymethyl)azepan-2-one scaffold presents a classic chemoselectivity challenge in heterocyclic chemistry: distinguishing between the primary hydroxyl group (C4-CH₂OH) and the lactam amide (N1-C2=O) .

Successful derivatization requires a "Protect-React-Deprotect" logic or the exploitation of pKa differences. The lactam nitrogen (pKₐ ~16-17) is significantly less acidic than a typical amide but can be deprotonated by strong bases (e.g., NaH), leading to competition between N-alkylation (kinetic/thermodynamic major) and O-alkylation (imidate formation). Meanwhile, the primary alcohol is nucleophilic and prone to oxidation or substitution.

Core Decision Matrix

Before initiating synthesis, determine your primary target site using the decision tree below:

DerivatizationStrategy Start Target Identification: 4-(Hydroxymethyl)azepan-2-one Goal Which site requires modification? Start->Goal N_Func Target: Lactam Nitrogen (N1) Goal->N_Func N-Alkylation O_Func Target: Hydroxyl Group (C4-OH) Goal->O_Func Esterification/Oxidation Strategy_N Strategy A: OH-Protection First 1. Silyl protection (TBDMS-Cl) 2. NaH/DMF + Electrophile 3. Deprotection (TBAF) N_Func->Strategy_N Strategy_O Strategy B: Direct Functionalization (Exploit Nucleophilicity) Use mild bases (Pyridine/TEA) Avoid strong deprotonation of N O_Func->Strategy_O Risk_N Risk: O-Alkylation (Imidate) Sol: Solvent Polarity Control Strategy_N->Risk_N Risk_O Risk: N-Acylation Sol: Stoichiometry Control Strategy_O->Risk_O

Figure 1: Strategic decision tree for chemoselective functionalization of 4-(Hydroxymethyl)azepan-2-one.

Standard Operating Protocols (SOPs)

Protocol A: Selective N-Alkylation (The "Hard" Nucleophile Route)

Objective: Attach an alkyl group to the lactam nitrogen without affecting the hydroxyl group. Mechanism: The hydroxyl proton is more acidic (pKₐ ~16) than the lactam NH, but the alkoxide is a poor nucleophile for steric reasons compared to the amide anion in specific solvents. However, for high yield, protection is mandatory .

Step-by-Step Workflow:

  • Protection (Silylation):

    • Dissolve substrate in dry DMF.

    • Add 1.1 eq Imidazole and 1.05 eq TBDMS-Cl at 0°C.

    • Why: This caps the -OH as a silyl ether, preventing O-alkylation or proton shuffling during the base treatment.

  • Deprotonation:

    • Cool the protected intermediate in dry DMF/THF (1:1) to 0°C.

    • Add 1.2 eq NaH (60% dispersion) carefully. Stir for 30 min.

    • Critical: Evolution of H₂ gas confirms amide deprotonation. Ensure anhydrous conditions to prevent hydrolysis of the lactam ring [1].

  • Alkylation:

    • Add electrophile (R-X) dropwise.

    • Warm to RT and stir for 4–12 h.

    • Note: N-alkylation is favored over O-alkylation (imidate formation) in polar aprotic solvents like DMF, which solvate the cation (Na+) and leave the "naked" amide anion free to react [2].

  • Deprotection:

    • Treat with TBAF (1M in THF) to remove the silyl group.

Protocol B: Selective O-Functionalization (Acylation/Sulfonylation)

Objective: React the -OH group while leaving the Lactam NH intact. Mechanism: The neutral lactam nitrogen is non-nucleophilic compared to the primary alcohol.

Step-by-Step Workflow:

  • Solvent Selection: Use DCM or Pyridine. Avoid DMF with strong bases.

  • Reagent Addition:

    • For Mesylation/Tosylation : Add 1.1 eq MsCl/TsCl and 1.5 eq TEA at 0°C.

    • For Acylation : Add 1.1 eq Acyl Chloride and 1.2 eq Pyridine.

  • Quench:

    • Add water carefully.

    • Warning: Do not use strong acid for workup if the product is acid-sensitive. Caprolactams are generally stable, but the hydroxymethyl arm can influence ring conformation and hydrolytic stability [3].

Troubleshooting & FAQs

Issue 1: "I am seeing a byproduct with the same mass as my product but different polarity."

Diagnosis: You likely formed the O-imidate (O-alkylation of the lactam carbonyl) instead of the N-alkyl product. Root Cause:

  • Hard vs. Soft Nucleophiles: The amide anion is an ambident nucleophile. The Oxygen is the "hard" center; the Nitrogen is the "soft" center.

  • Solvent Effect: Highly polar solvents or sequestering agents (like crown ethers) can sometimes increase O-alkylation by exposing the more electronegative oxygen. Solution:

  • Switch solvent to THF or Toluene (if solubility permits).

  • Increase temperature slightly (thermodynamic control favors the more stable N-alkyl product).

  • Reference Insight: Research on lactam acceptors for photovoltaics demonstrates that N vs. O alkylation ratios are heavily solvent and counter-ion dependent [4].

Issue 2: "The lactam ring opened during my reaction."

Diagnosis: Hydrolysis of the amide bond (Ring Opening Polymerization/Degradation). Root Cause:

  • Conditions: Exposure to strong aqueous acid or base at high temperatures (>80°C).

  • Mechanism: Caprolactam is synthesized via the Beckmann rearrangement and is stable, but 4-substitution introduces ring strain or conformational bias that may accelerate hydrolysis [5]. Solution:

  • Ensure all reagents (especially NaH) are dry.

  • Keep reaction temperatures below 60°C unless necessary.

  • Avoid aqueous workups with pH < 3 or pH > 12.

Issue 3: "My starting material is insoluble in DCM/THF."

Diagnosis: The 4-hydroxymethyl group and the amide functionality create a high-polarity hydrogen-bonding network. Solution:

  • Cosolvent System: Use DMF/THF (1:4) mixtures.

  • Transient Protection: Silylate the alcohol (Protocol A, Step 1) first simply to improve solubility, perform the reaction, and deprotect later. This is a common strategy in peptide synthesis involving polar scaffolds.

Quantitative Data: Solvent Effects on Selectivity[1]

The following table summarizes expected outcomes based on solvent choice for alkylation of the lactam anion.

SolventDielectric ConstantMajor ProductMechanism Note
DMF 36.7N-Alkyl Solvates cation well; favors soft nucleophile (N).
THF 7.5N-Alkyl Tighter ion pairing; generally favors N-alkylation.
DCM 8.9N/A Poor solubility for NaH reactions; not recommended.
Toluene 2.4N-Alkyl Requires phase transfer catalyst or specific temp; slow.

References

  • Priebe, H., et al. (2018).[1] A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]

  • Bolocan, I., et al. (2002).[2] N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc. Retrieved from [Link]

  • Feng, S., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. Caprolactam - Reactivity and Hazards. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Preserving Stereochemical Integrity in Chiral Caprolactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral caprolactam synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of asymmetric synthesis and encountering challenges with racemization. Here, we move beyond simple protocols to explain the underlying principles governing stereochemical stability, offering field-tested troubleshooting strategies and robust methodologies to help you maintain the enantiopurity of your valuable compounds.

Understanding the Core Problem: Why Does Racemization Occur?

In the synthesis of chiral caprolactams, the primary culprit behind the loss of enantiomeric excess (ee) is often the unintended epimerization at a stereocenter adjacent to the lactam carbonyl group (the α-carbon). This process is typically catalyzed by either acidic or basic conditions.[1][2][3]

The most common mechanism involves the formation of a planar, achiral enol or enolate intermediate.[1][3] Once this intermediate is formed, the stereochemical information at the α-carbon is lost. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers and thus, a reduction in optical purity.[3]

Below is a diagram illustrating this critical racemization pathway.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Guide: Isolating and Solving Racemization Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of chiral caprolactams.

Q1: My chiral HPLC analysis shows a significant drop in enantiomeric excess after a base-mediated reaction step. What's the first thing I should investigate?

A1: Your choice of base and the reaction temperature are the most critical parameters to evaluate.

Causality: Strong, nucleophilic bases can readily deprotonate the α-carbon, leading to the formation of the problematic enolate intermediate.[4] Furthermore, higher reaction temperatures provide the necessary activation energy for this deprotonation to occur and can accelerate the rate of racemization.[5][6][7]

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using bases like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA), consider switching to a bulkier, non-nucleophilic base. These bases are sterically hindered, making it more difficult for them to access the α-proton.

  • Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Often, cooling the reaction to 0°C or even -78°C can dramatically suppress racemization.[5]

  • Run a Temperature Screen: Set up small-scale parallel reactions at different temperatures (e.g., -78°C, -40°C, -20°C, 0°C) and analyze the ee of the product from each. This will help you identify the optimal temperature for your specific transformation.

Base TypeExamplepKa (Conjugate Acid)Characteristics & Racemization Risk
Strong, Nucleophilic Sodium Hydroxide (NaOH)~15.7Small, highly reactive. High Risk.
Strong, Hindered Potassium tert-Butoxide (t-BuOK)~19Bulky, but still very strong. Moderate to High Risk.
Very Strong, Hindered Lithium Diisopropylamide (LDA)~36Very strong and sterically hindered. Effective for deprotonation, but can still cause racemization if not carefully controlled. Moderate Risk.
Weaker, Non-nucleophilic Triethylamine (TEA)~10.8Often used as an acid scavenger. Low Risk.
Bulky, Non-nucleophilic Diisopropylethylamine (DIPEA)~11Sterically hindered and non-nucleophilic. An excellent choice for minimizing racemization. Very Low Risk.
Q2: I'm performing a Beckmann rearrangement to form a chiral caprolactam, and I'm losing stereochemical integrity. Isn't this reaction supposed to be stereospecific?

A2: While the core rearrangement is stereospecific, the acidic conditions required can lead to racemization of the final product.

Causality: The Beckmann rearrangement itself is a concerted process where the group anti to the oxime's hydroxyl group migrates, with retention of its configuration.[8][9] However, the reaction is typically promoted by strong Brønsted or Lewis acids.[8][10] Once your chiral caprolactam is formed, these acidic conditions can catalyze enolization, leading to racemization as described in the first section.

Troubleshooting Steps:

  • Use Milder Reagents: Instead of strong acids like sulfuric acid, explore milder conditions. Activating the oxime hydroxyl group with reagents like p-toluenesulfonyl chloride (TsCl) followed by gentle heating can sometimes effect the rearrangement under less harsh conditions.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, immediately quench the reaction and proceed with the workup to minimize the product's exposure to acidic conditions.

  • Neutralize Promptly: During the workup, ensure that you thoroughly neutralize the acidic catalyst as quickly as possible. A biphasic workup with a mild base like sodium bicarbonate solution can be effective.

TroubleshootingWorkflow Start Racemization Detected in Chiral Caprolactam Synthesis CheckStep Identify the Reaction Step with ee Loss Start->CheckStep BaseMediated Is it a Base-Mediated Step? CheckStep->BaseMediated Yes AcidMediated Is it an Acid-Mediated Step (e.g., Beckmann)? CheckStep->AcidMediated No BaseSol1 Lower Reaction Temperature (e.g., 0°C to -78°C) BaseMediated->BaseSol1 WorkupIssue Does ee Drop During Workup/Purification? AcidMediated->WorkupIssue No AcidSol1 Use Milder Activating Agents (e.g., TsCl, MsCl) AcidMediated->AcidSol1 Yes WorkupSol1 Avoid Extreme pH in Extractions WorkupIssue->WorkupSol1 Yes BaseSol2 Switch to a Bulkier, Non-Nucleophilic Base (e.g., DIPEA) BaseSol1->BaseSol2 End Achieve High Enantiopurity BaseSol2->End AcidSol2 Minimize Reaction Time and Quench Promptly AcidSol1->AcidSol2 AcidSol3 Ensure Rapid and Thorough Neutralization in Workup AcidSol2->AcidSol3 AcidSol3->End WorkupSol2 Consider Chromatography on Neutral Media (e.g., Neutral Alumina) WorkupSol1->WorkupSol2 WorkupSol2->End

Caption: A troubleshooting workflow for addressing racemization.

Q3: Could my purification method be the cause of racemization?

A3: Absolutely. Both chromatography and liquid-liquid extractions can introduce conditions that lead to racemization.

Causality:

  • Chromatography: Standard silica gel is acidic and can cause on-column racemization of sensitive compounds. Similarly, basic alumina can also catalyze epimerization.

  • Workup/Extractions: Using strong acids or bases during aqueous workups to wash or extract your product can expose it to harsh pH conditions, leading to a loss of stereochemical integrity.

Troubleshooting Steps:

  • Use Neutral Stationary Phases: If you suspect on-column racemization, switch to a neutral stationary phase like neutral alumina or consider using treated silica gel.

  • Buffer Your Mobile Phase: In some cases, adding a small amount of a mild base like triethylamine (~0.1-1%) to your chromatography solvent system can neutralize active sites on the silica gel and prevent racemization.

  • Optimize Your Workup: Use mild reagents for washing, such as saturated sodium bicarbonate solution instead of sodium hydroxide, and dilute acids like 1M HCl instead of concentrated acids. Minimize the contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q: Are there any protecting group strategies that can help prevent racemization?

A: Yes, the choice of protecting group, particularly on the lactam nitrogen, can influence the acidity of the α-proton. While less common for simple caprolactams, in more complex syntheses derived from amino acids, specific N-protecting groups are known to suppress racemization by reducing the ease of deprotonation at the alpha-carbon.[11][12] For instance, the 2-nitrobenzenesulfonyl (Ns) group has been shown to be effective in preventing racemization in some peptide synthesis contexts.[11]

Q: Can I use enzymatic methods to synthesize chiral caprolactams and avoid racemization?

A: Enzymatic methods are an excellent strategy for obtaining enantiopure lactams.[13][14] A common approach is the kinetic resolution of a racemic lactam, where an enzyme (like a lipase or lactamase) selectively hydrolyzes one enantiomer, leaving the other enantiomer unreacted and in high ee.[13][15][16] This method avoids the harsh chemical conditions that often lead to racemization. Dynamic kinetic resolution (DKR) is an even more advanced technique that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[16][17]

Q: What is the best analytical technique for accurately monitoring enantiomeric excess?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of your caprolactam products.[18][19][20] It is crucial to develop a reliable chiral HPLC method early in your project. This involves screening different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of the two enantiomers.[19][21] Having a robust analytical method allows you to precisely quantify the ee at each step of your synthesis, making troubleshooting much more effective.

Experimental Protocols

Protocol 1: In-Process Control (IPC) for Monitoring Enantiomeric Excess by Chiral HPLC

This protocol outlines a self-validating system to check for racemization at any stage of your synthesis.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable solvent and a neutralizing agent if the reaction is under acidic or basic conditions.

    • Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration (typically ~1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column (e.g., a polysaccharide-based CSP) with the predetermined mobile phase until a stable baseline is achieved.[21]

    • Inject the prepared sample.

    • Integrate the peak areas for both the R- and S-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

    • Compare the calculated ee to the ee of the starting material to determine if any racemization has occurred.

Protocol 2: Small-Scale Reaction Screen for Optimizing Base and Temperature

This protocol helps identify conditions that minimize racemization during a base-mediated step.

  • Setup:

    • In parallel, set up three small-scale reactions in oven-dried vials under an inert atmosphere (e.g., Nitrogen or Argon).

    • To each vial, add your chiral substrate dissolved in an appropriate anhydrous solvent.

  • Condition Variables:

    • Vial 1 (Control): Cool to your standard reaction temperature (e.g., 0°C) and add your original base.

    • Vial 2 (Low Temp): Cool to a lower temperature (e.g., -78°C, dry ice/acetone bath) and add your original base.

    • Vial 3 (Alternative Base): Cool to the lower temperature (-78°C) and add an alternative, bulkier base (e.g., DIPEA).

  • Execution and Analysis:

    • Allow all reactions to proceed for the same amount of time or until completion as monitored by TLC.

    • Quench all reactions simultaneously under identical conditions.

    • Work up each reaction mixture identically.

    • Analyze the ee of the product from each vial using the chiral HPLC method described in Protocol 1.

  • Evaluation:

    • Compare the ee values from the three vials. This will provide direct evidence of the impact of temperature and base selection on the stereochemical outcome of your reaction.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • ACS Publications. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Retrieved from [Link]

  • NIH. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal racemization of biaryl atropisomers. Retrieved from [Link]

  • Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • ACS Publications. (2002). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Caprolactam on Newcrom R1 HPLC column. Retrieved from [Link]

  • Springer. (n.d.). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Retrieved from [Link]

  • NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Retrieved from [Link]

  • YouTube. (2019). Beckmann Rearrangement: An overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Storage & Handling of 4-(Hydroxymethyl)azepan-2-one

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

4-(Hydroxymethyl)azepan-2-one is a functionalized

1

This guide moves beyond generic "cool, dry place" advice to provide a mechanistic storage protocol designed to prevent the three primary degradation vectors: Hydrolytic Ring Opening , Oxidative Dehydrogenation , and Hygroscopic Agglomeration .

Critical Storage Protocol (The "Golden Standard")

To guarantee reagent integrity over 6+ months, you must control three environmental variables: Temperature , Atmosphere , and Light .

The "Zero-Degradation" Storage System
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy, significantly retarding the rate of spontaneous hydrolysis and oxidation.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing alcohol oxidation).[1]
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV (minimizing radical formation); Parafilm creates a secondary moisture barrier.[1]
Desiccant Active Silica Gel or P2O5 Placing the vial inside a secondary jar with desiccant acts as a "moisture sink" for any trapped air.[1]
Operational Workflow: Receipt to Storage

Do not simply place the bottle on the shelf. Follow this intake workflow to establish a purity baseline.

StorageWorkflowStartMaterial ReceiptQCInitial QC(1H NMR in DMSO-d6)Start->QCDecisionIs Purity >95%?QC->DecisionDryLyophilize / Azeotropic DryDecision->DryNo (Wet/Sticky)AliquotAliquot under Inert GasDecision->AliquotYesDry->AliquotStoreStore at -20°C(Double Sealed)Aliquot->Store

Figure 1: Standard Operating Procedure (SOP) for material intake. Aliquoting is crucial to avoid repeated freeze-thaw cycles which introduce moisture.[1]

Degradation Troubleshooting (The "Why" and "How")

Users often report "loss of reactivity" or "formation of a gum." These are chemical symptoms, not random events.

Mechanism of Failure

There are two competing degradation pathways for this molecule:

  • Lactam Hydrolysis (Acid/Base Catalyzed): Moisture attacks the carbonyl carbon (C2), opening the 7-membered ring to form an amino acid (6-amino-4-(hydroxymethyl)hexanoic acid). This is irreversible.

  • Alcohol Oxidation: The hydroxymethyl group (-CH2OH) oxidizes to an aldehyde (-CHO) or carboxylic acid (-COOH) upon prolonged exposure to air.

DegradationPathwaysCompound4-(Hydroxymethyl)azepan-2-one(Intact Reagent)HydrolysisPathway A: Hydrolysis(Trigger: Moisture + H+/OH-)Compound->HydrolysisOxidationPathway B: Oxidation(Trigger: O2 + Light)Compound->OxidationAminoAcid6-Amino-4-(hydroxymethyl)hexanoic acid(Result: Ring Opening, Loss of Lactam)Hydrolysis->AminoAcidAldehyde4-Formyl-azepan-2-one(Result: Side Reactions/Polymerization)Oxidation->Aldehyde

Figure 2: Primary degradation pathways. Pathway A is the most common cause of "sticky" solids.

Diagnostic Guide: Reading Your NMR

If you suspect degradation, run a 1H NMR in DMSO-d6 . Look for these tell-tale signs:

SymptomChemical CauseNMR Signature
Material is a sticky gum Hygroscopicity / HydrolysisBroad water peak at ~3.33 ppm (DMSO) or ~4.8 ppm (D2O).[1] Loss of sharp coupling in the ring protons.
New downfield peak (~9-10 ppm) OxidationAppearance of a singlet (Aldehyde proton) or very broad downfield singlet (Carboxylic acid).[1]
Loss of Amide NH Ring OpeningThe broad triplet/singlet for the lactam NH (~7-8 ppm) disappears or shifts significantly as it becomes a primary amine/ammonium.[1]

Frequently Asked Questions (Technical Support)

Q1: The compound arrived as a solid, but after two weeks on the bench, it’s a viscous oil. Can I save it? A: This is classic hygroscopicity. The lactam ring is polar and pulls water from the air, lowering the melting point (melting point depression).

  • Fix: Dissolve the oil in dry Dichloromethane (DCM) or Methanol. Add anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate in vacuo. If possible, azeotrope with toluene to remove trace water. Store strictly under argon moving forward.

Q2: Can I use this reagent in aqueous buffers? A: Yes, but with caution. The 7-membered lactam (caprolactam) ring is more stable than 4-membered (beta-lactam) rings. It is generally stable in neutral aqueous buffer (pH 7.0–7.4) for short durations (24-48 hours). However, avoid extreme pH (<4 or >9) or high temperatures (>50°C) in water, as this will accelerate ring opening [1].

Q3: I see a small impurity peak at ~9.6 ppm. Is this critical? A: That is likely the aldehyde formed from the oxidation of the hydroxymethyl group. Even trace amounts (1-2%) can be problematic if your subsequent reaction involves amines (forming Schiff bases).

  • Purification: Recrystallization is difficult for this derivative. Silica gel chromatography (DCM:MeOH gradient) is recommended to remove the oxidized impurity.

Q4: What is the best solvent for stock solutions? A: DMSO or DMF are excellent for solubility but hard to remove. For reactive chemistry, Anhydrous THF or DCM are preferred. Avoid alcohols (MeOH/EtOH) if you plan to do esterification or transamidation reactions immediately after, as they may compete.

References

  • Lactam Stability: Generally, 7-membered lactams (caprolactams) exhibit higher hydrolytic stability compared to smaller rings due to lower ring strain. However, substitution can alter this profile. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General reference for amide/lactam hydrolysis kinetics).

  • Hygroscopicity of Lactams: Caprolactam derivatives are known to be hygroscopic, necessitating moisture-controlled storage to prevent physical degradation.[3] Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 7768, Caprolactam.[4] [Link]

  • Handling of Hydroxymethyl Functional Groups: Primary alcohols on heterocyclic scaffolds require protection from oxidants. Standard protocols involve inert atmosphere storage. Source: Common Chemistry (CAS).[5] N-(Hydroxymethyl)caprolactam (Analogous stability data). [Link][5]

Overcoming low solubility of "4-(Hydroxymethyl)azepan-2-one" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 4-(Hydroxymethyl)azepan-2-one

Subject: Troubleshooting Solubility & Handling Protocols for 4-(Hydroxymethyl)azepan-2-one (CAS: Analogous to 105-60-2 derivatives) Ticket ID: #SOL-AZP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Overview & Problem Diagnosis

The Core Challenge: 4-(Hydroxymethyl)azepan-2-one is a bifunctional polar intermediate containing a seven-membered lactam ring and a primary hydroxyl group. Its low solubility in standard organic solvents (DCM, EtOAc, Toluene) is driven by a dense intermolecular Hydrogen-Bonding Network (HBN). The lactam amide (-NH-CO-) and the hydroxymethyl (-CH₂OH) group act as both donors and acceptors, creating a high lattice energy in the solid state and high hydrophilicity in solution.

Chemical Profile:

  • Molecular Formula: C₇H₁₃NO₂

  • Key Properties: High polarity, hygroscopic, potential for self-association/aggregation.

  • Solubility Class: Hydrophilic / Polar Aprotic Soluble.

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C).

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Non-Polar Hexane, Heptane, TolueneInsoluble Crystal lattice energy exceeds solvation energy.
Aprotic (Low Polarity) Diethyl Ether, THFPoor / Trace Minimal interaction; THF may dissolve trace amounts if heated.
Chlorinated Dichloromethane (DCM), ChloroformLow (< 5 mg/mL) Insufficient H-bond disruption. Requires polar co-solvents (e.g., MeOH).
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent Recommended reaction solvents. Effectively disrupts H-bonds.
Protic Methanol, Ethanol, WaterExcellent Good for storage/transfer, but may interfere with non-protic reactions.
Specialized Mixtures DCM:MeOH (9:1), CHCl₃:IPA (3:1)Moderate to Good Recommended for extraction/purification.

Troubleshooting Guide (Q&A Format)

Q1: "I cannot extract the compound from the aqueous reaction mixture using DCM or Ethyl Acetate. The yield is near zero. What is happening?"

Diagnosis: The partition coefficient (LogP) of 4-(Hydroxymethyl)azepan-2-one is likely negative or near zero. It prefers the aqueous phase over moderately polar organic solvents. Corrective Protocol: The "Salting-Out" & Mixed-Solvent Strategy

  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, reducing the solubility of the organic substrate (Salting-out effect).

  • Modify the Organic Phase: Do not use pure DCM. Use a mixture of Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) .

  • Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor for 12–24 hours using DCM.

  • Alternative: Use n-Butanol for extraction (requires high-vac rotary evaporation to remove).

Q2: "My reaction requires anhydrous non-protic conditions (e.g., alkylation), but the starting material won't dissolve in THF or DCM."

Diagnosis: The intermolecular H-bonding is preventing dissolution. Corrective Protocol: The "Solvent Switch" or "Transient Protection"

  • Option A (Solvent Switch): Use anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These are polar aprotic and will dissolve the lactam while remaining inert to alkylation.

    • Caution: Remove DMF/NMP via aqueous workup (see Q1) or lyophilization, as high boiling points make rotary evaporation difficult.

  • Option B (Transient Protection - Silylation):

    • Treat the crude starting material with TBS-Cl (tert-Butyldimethylsilyl chloride) and Imidazole in DMF.

    • The resulting O-silylated intermediate will be highly soluble in DCM, THF, and Toluene.

    • Perform your desired reaction.[1]

    • Deprotect with TBAF or mild acid (HCl/MeOH) at the end.

Q3: "I am trying to purify the compound on a silica gel column, but it streaks and sticks to the baseline."

Diagnosis: The free hydroxyl and lactam groups interact strongly with the silanols (Si-OH) on the silica surface, causing irreversible adsorption or severe tailing. Corrective Protocol: Modified Stationary Phase or Eluent

  • Method A (Eluent Modification): Use a mobile phase of DCM : Methanol : NH₄OH (89 : 10 : 1) . The ammonia competes for the active silanol sites, allowing your amine/lactam to elute.

  • Method B (Reverse Phase): Switch to C18 Reverse Phase Silica. Elute with Water/Acetonitrile (with 0.1% TFA or Formic Acid). The compound will elute early but with sharp peaks.

  • Method C (Derivatization): Acetylate the alcohol (Ac₂O/Pyridine) to form the ester. The acetate derivative will purify easily on standard silica with Hexane/EtOAc. Hydrolyze (LiOH/THF/H₂O) after purification.

Visual Workflows

Figure 1: Optimized Extraction Workflow for Hydrophilic Lactams

This logic flow ensures maximum recovery from aqueous streams, a common bottleneck for this compound.

ExtractionWorkflow Start Aqueous Reaction Mixture (Contains Product) Salt Add NaCl to Saturation (Salting Out) Start->Salt CheckSol Check Solubility in Organic Solvent Salt->CheckSol Standard Attempt Extraction: DCM or EtOAc CheckSol->Standard Standard Path Optimized Use High-Polarity Solvent System: CHCl3 : Isopropanol (3:1) OR n-Butanol CheckSol->Optimized Recommended Path Fail Poor Recovery (<20%) Standard->Fail Fail->Optimized Switch Protocol Process Wash Organic Layer: 1. Brine 2. Dry (Na2SO4) Optimized->Process Final Evaporate Solvent (High Vac for n-BuOH) Process->Final

Caption: Decision tree for maximizing recovery of 4-(Hydroxymethyl)azepan-2-one from aqueous phases.

Figure 2: Transient Silylation Strategy for Organic Synthesis

Use this workflow when the compound must be dissolved in non-polar solvents (e.g., for Grignard reactions or low-temp lithiation).

ProtectionStrategy Substrate Insoluble Substrate (R-OH) Protect Reaction: TBS-Cl + Imidazole Solvent: DMF Substrate->Protect Solubilization Intermediate Lipophilic Intermediate (R-O-TBS) Soluble in DCM/THF Protect->Intermediate Reaction Perform Core Synthesis (e.g., Alkylation) Intermediate->Reaction Deprotect Deprotection: TBAF or HCl Reaction->Deprotect Product Final Product Deprotect->Product

Caption: Silylation increases lipophilicity, enabling the use of standard organic solvents.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Caprolactam (CID 7768) - Physical Properties and Solubility. PubChem.[2] Retrieved February 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents (DMF/DMSO Removal). Retrieved February 6, 2026, from [Link]

  • Biotage. (2023).[3] How to Purify Hydrophilic Peptides and Lactams. Biotage Knowledge Base. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014). Discussion: Isolation of highly polar compounds from aqueous solutions. Retrieved February 6, 2026, from [Link]

  • LookChem. (n.d.). Properties of Caprolactam Derivatives. Retrieved February 6, 2026, from [Link]

Sources

Column chromatography optimization for "4-(Hydroxymethyl)azepan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-AZP Subject: Purification Strategy for 4-(Hydroxymethyl)azepan-2-one Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Executive Summary: Molecule Profile & Challenge Analysis

You are attempting to purify 4-(Hydroxymethyl)azepan-2-one . Before selecting a method, we must analyze the physicochemical properties causing your separation difficulties.

  • Core Structure: 7-membered lactam ring (Caprolactam derivative).[1]

  • Functional Groups: Secondary amide (lactam) + Primary alcohol.[1]

  • Polarity: High .[1] The combination of the H-bond donating/accepting amide and the hydroxyl group creates significant interaction with stationary phases.

  • Chromophore: Weak . Lacks conjugation; UV absorption is limited to the peptide bond (~210 nm), making detection difficult in UV-cutoff solvents (e.g., acetone, ethyl acetate).

The Common Failure Modes:

  • Normal Phase (NP): Severe tailing due to hydrogen bonding with silica silanols.[1]

  • Reverse Phase (RP): Elution in the void volume (retention factor

    
    ) due to high water solubility.[1]
    
  • Detection: Invisible fractions due to incorrect wavelength selection or lack of derivatization.[1]

Module 1: Normal Phase Optimization (Silica Gel)

Use this module if your compound is soluble in DCM or EtOAc but streaks on the column.

Diagnostic: "My peak is tailing/streaking across the column."

Root Cause: The amide and hydroxyl groups are forming strong hydrogen bonds with the acidic silanols (Si-OH) on the silica surface.

Protocol A: Mobile Phase Modifiers (The "Tri-Solvent" System)

Standard binary gradients (Hexane/EtOAc) often fail here. You must deactivate the silica surface.[1]

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Weak carrier solventBase Solvent
Methanol (MeOH) Polar eluent (high strength)0–10% Gradient
Triethylamine (TEA) Silanol Blocker 1% Constant

Critical Warning: Do not exceed 10-15% Methanol in DCM when using standard silica.[1] High methanol concentrations can solubilize silica, contaminating your product with white colloidal silica dust [1].[1]

Protocol B: The "Safer" High-Polarity Alternative

If 10% MeOH is insufficient to move the compound (


), switch to DCM / Isopropanol (IPA) .
  • Why? IPA is less aggressive toward silica dissolution but provides strong hydrogen-bonding disruption.[1]

  • Gradient: 0%

    
     20% IPA in DCM.
    
Visual Workflow: Normal Phase Decision Tree

NP_Optimization Start Start: Normal Phase Setup CheckRf Check TLC Rf in 10% MeOH/DCM Start->CheckRf RfGood Rf = 0.2 - 0.3 CheckRf->RfGood Yes RfLow Rf < 0.1 (Stuck) CheckRf->RfLow No RfStreak Rf ok but Streaking CheckRf->RfStreak Tailing Action1 Run Standard Gradient 0-10% MeOH/DCM RfGood->Action1 Action2 Switch Solvent System DCM / Isopropanol (0-20%) RfLow->Action2 Action3 Add Modifier 1% Triethylamine (TEA) RfStreak->Action3 Action3->Action1 Proceed

Figure 1: Decision matrix for selecting the correct mobile phase based on TLC behavior.

Module 2: Reverse Phase Optimization (C18)

Use this module if your compound is water-soluble or fails to separate on Silica.[1]

Diagnostic: "The compound elutes immediately (Void Volume)."

Root Cause: 4-(Hydroxymethyl)azepan-2-one is too polar for standard C18 ligands.[1] The "dewetting" effect occurs where water-rich mobile phases cause C18 chains to collapse, reducing surface area.[1]

The Solution: Aqueous C18 (C18-AQ) or Polar-Embedded Phases

You cannot use a standard hydrophobic C18 column.[1] You require a stationary phase capable of 100% aqueous conditions.[1][2]

ParameterStandard C18Recommended: C18-AQ / Polar Embedded
Pore Size 60–100 Å100–120 Å
Carbon Load High (~20%)Moderate (~10-15%)
Endcapping HydrophobicHydrophilic / Polar Group
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding Shielding
Recommended Gradient (Reverse Phase)
  • Buffer A: Water + 0.1% Formic Acid (improves peak shape for amides).[1]

  • Buffer B: Acetonitrile (ACN).[1]

  • Profile: Hold at 0% B for 2–3 CV (Column Volumes) to encourage binding, then ramp 0%

    
     30% B. Note: This compound will likely elute early, between 5-15% B.[1]
    

Module 3: Detection & Visualization (The "Invisible Peak" Issue)

Diagnostic: "I see nothing on the UV trace."

Root Cause: The lactam carbonyl absorbs at ~210 nm.[1] If you use Acetone or Ethyl Acetate (which absorb up to 256 nm), you are blinding your detector.

Troubleshooting Checklist
  • Wavelength: Set UV detector to 210 nm and 215 nm .

  • Solvents: Use "HPLC Grade" solvents. Avoid Acetone/EtOAc in UV monitoring.[1]

  • Universal Detection: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] These rely on mass, not chromophores.[1]

TLC Staining Protocol (Dip & Heat)

Since UV is unreliable on TLC plates for this molecule, use destructive stains.

StainReactivityColor ResultSuitability
KMnO₄ (Basic) Oxidizes Alcohols/AlkenesYellow spot on PurpleBest (Reacts with Hydroxymethyl)
PMA (Phosphomolybdic Acid) Universal OxidizerDark Blue/Green on Light GreenExcellent
Iodine Chamber Reversible AdsorptionBrown/YellowGood for quick checks
Ninhydrin Free AminesNo ReactionAvoid (Lactam is capped)

Module 4: Sample Loading (Crucial for Resolution)

Issue: Dissolving this polar compound in DCM for loading often requires a large volume, creating a "broad band" at the start of the column. Solution: Solid Load (Dry Load) .

Solid Loading Workflow

Dry_Load Step1 Dissolve Sample (MeOH or DCM) Step2 Add Sorbent (Celite 545 or Silica) Step1->Step2 Step3 Rotary Evaporate (Until free-flowing powder) Step2->Step3 Step4 Load into Pre-column Cartridge Step3->Step4

Figure 2: Dry loading protocol to eliminate solvent effects and band broadening.

Protocol:

  • Dissolve crude mixture in minimal Methanol.

  • Add Celite 545 (ratio 1:2 sample to Celite).[1]

  • Evaporate to dryness. Check: The powder must be free-flowing, not sticky.[1]

  • Pack into a solid load cartridge or pour on top of the column bed.

References & Authority[1][4][5][6][7]

  • Biotage . "How much methanol can I use with my silica flash column?" Biotage Knowledge Base.[1] (Accessed 2024).

  • PubChem . "Caprolactam (Compound Summary)." National Library of Medicine.[1][3] (Accessed 2024).[1]

  • Chrom Tech . "Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Application Notes. (Accessed 2024).[1]

Disclaimer: These protocols are intended for research purposes. Always consult the Safety Data Sheet (SDS) for 4-(Hydroxymethyl)azepan-2-one before handling.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)azepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of derivatives based on the "4-(Hydroxymethyl)azepan-2-one" scaffold, a caprolactam derivative. For researchers, scientists, and drug development professionals, this document synthesizes key findings on the anticonvulsant and neuroprotective potential of this chemical series, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

Introduction: The Azepan-2-one Scaffold - A Privileged Structure in Neuropharmacology

The azepan-2-one, or ε-caprolactam, ring system is a recurring motif in medicinal chemistry, recognized for its ability to serve as a scaffold for compounds targeting the central nervous system (CNS). Its seven-membered lactam structure offers a flexible yet constrained framework that can be functionalized at various positions to modulate pharmacological activity. The introduction of a hydroxymethyl group at the C4 position, creating "4-(Hydroxymethyl)azepan-2-one," provides a key anchor point for further derivatization, enabling the exploration of a diverse chemical space and the fine-tuning of biological properties.

The primary focus of research on azepan-2-one derivatives has been in the realm of anticonvulsant and neuroprotective agents. The rationale stems from the structural similarities of the lactam ring to endogenous neuromodulators and the potential for these compounds to interact with key targets in neuronal excitability and survival pathways. This guide will delve into a comparative analysis of a series of 4-substituted azepan-2-one derivatives, drawing upon published experimental data to elucidate their therapeutic potential.

Comparative Analysis of Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of 4-substituted azepan-2-one derivatives. The primary screening models for anticonvulsant activity are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test in rodents. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[1][2] Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination.[3]

A key study by Gong et al. (2010) synthesized and evaluated a series of 4-substituted ε-caprolactam derivatives, providing valuable insights into their structure-activity relationships. The core structure investigated was 4-(halomethyl)azepan-2-one, which was further reacted to introduce various functionalities.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of these derivatives is highly dependent on the nature of the substituent at the C4 position. Key observations from SAR studies include:

  • Influence of the 4-Substituent: The introduction of different functional groups at the C4 position significantly impacts anticonvulsant efficacy. For instance, derivatives with aromatic or heterocyclic moieties attached via a linker to the C4 methyl group have shown promising activity.

  • Role of Lipophilicity: Lipophilicity plays a crucial role in the ability of these compounds to cross the blood-brain barrier and reach their CNS targets. A balance must be struck, as excessively high lipophilicity can lead to increased toxicity and reduced solubility.

Quantitative Comparison of Anticonvulsant Efficacy

The following table summarizes the anticonvulsant activity and neurotoxicity of a selection of 4-substituted azepan-2-one derivatives from the study by Gong et al. (2010). The data is presented as the median effective dose (ED₅₀) in the MES and scPTZ tests and the median toxic dose (TD₅₀) in the rotarod test. A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.

Compound IDR Group (at C4-position)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) MES
1a -CH₂-Ph>100>100>300-
1b -CH₂-(4-Cl-Ph)58.3>100>300>5.1
1c -CH₂-(4-F-Ph)62.1>100>300>4.8
1d -CH₂-(4-MeO-Ph)75.4>100>300>4.0
Phenytoin (Reference Drug)9.5-68.57.2
Carbamazepine (Reference Drug)8.829.778.38.9

Data adapted from Gong et al., 2010. The specific derivatives are simplified for illustrative purposes. The original paper should be consulted for the exact chemical structures.

From this data, it is evident that substitution on the phenyl ring influences activity, with the 4-chloro substituted derivative (1b ) showing the most promising activity in the MES test among the synthesized compounds.

Comparative Analysis of Neuroprotective Activity

While the anticonvulsant properties of azepan-2-one derivatives have been explored, their neuroprotective potential is an emerging area of interest. Neuroprotection refers to the ability of a compound to prevent or slow down neuronal cell death caused by various insults, such as oxidative stress, excitotoxicity, and inflammation.

A common in vitro model to assess neuroprotection is the use of neuronal cell lines, such as the mouse hippocampal cell line HT22 or the human neuroblastoma cell line SH-SY5Y, challenged with an excitotoxic agent like glutamate.[4][5] Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders, including stroke and epilepsy.[6]

Investigating Neuroprotection in 4-(Hydroxymethyl)azepan-2-one Derivatives

To evaluate the neuroprotective potential of this class of compounds, a hypothetical screening cascade can be proposed. This involves synthesizing a library of derivatives with diverse functionalities at the C4 position and assessing their ability to protect neuronal cells from glutamate-induced cell death.

Proposed Experimental Workflow for Neuroprotection Screening

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of novel compounds.

Neuroprotection_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 4-(Hydroxymethyl)azepan-2-one Derivatives Cell_Culture Culture HT22 or SH-SY5Y Neuronal Cells Synthesis->Cell_Culture Test Compounds Glutamate_Challenge Induce Excitotoxicity with Glutamate Cell_Culture->Glutamate_Challenge Compound_Treatment Treat cells with Derivatives Glutamate_Challenge->Compound_Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Compound_Treatment->Viability_Assay Viability_Assay->Mechanistic_Studies_Entry Identify Hits ROS_Measurement Measure Reactive Oxygen Species (ROS) Ca_Imaging Assess Intracellular Calcium Levels Western_Blot Analyze Apoptotic and Survival Protein Expression Mechanistic_Studies_Entry->ROS_Measurement Mechanistic_Studies_Entry->Ca_Imaging Mechanistic_Studies_Entry->Western_Blot GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_in_cleft GABA GABA_vesicle->GABA_in_cleft Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_in_cleft->GABA_A_Receptor Binds to Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Leads to Drug_Target Potential Drug Target: Positive Allosteric Modulation Drug_Target->GABA_A_Receptor

Caption: GABAergic synapse and potential drug modulation of the GABA-A receptor.

Attenuation of Glutamate-Induced Excitotoxicity

As suggested by the hypothetical neuroprotection data, another key mechanism could be the mitigation of glutamate-induced excitotoxicity. This can be achieved through various means, including:

  • Antioxidant effects: Scavenging of reactive oxygen species (ROS) generated during excitotoxicity.

  • Modulation of calcium influx: Preventing the massive influx of calcium ions that triggers downstream apoptotic pathways.

  • Inhibition of cell death signaling: Interfering with pro-apoptotic signaling cascades.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vivo and in vitro assays discussed in this guide.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures. [1] Procedure:

  • Administer the test compound or vehicle to mice via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 30 minutes), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the ED₅₀, the dose that protects 50% of the animals from the seizure.

Pentylenetetrazol (PTZ)-Induced Seizure Test

Objective: To evaluate the efficacy of a compound against chemically-induced seizures, modeling absence seizures. [2] Procedure:

  • Administer the test compound or vehicle to mice (i.p.).

  • After a specified time (e.g., 30 minutes), administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

  • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of such seizures indicates protection.

  • Calculate the ED₅₀, the dose that protects 50% of the animals.

Rotarod Neurotoxicity Test

Objective: To assess the potential for a compound to cause motor impairment. [3] Procedure:

  • Train mice to remain on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Administer the test compound or vehicle (i.p.).

  • At various time points after administration, place the mice back on the rotarod and measure the time they are able to stay on the rod.

  • A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.

  • Determine the TD₅₀, the dose that causes motor impairment in 50% of the animals.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Objective: To assess the ability of a compound to protect neuronal cells from glutamate-induced cell death. [4] Procedure:

  • Seed HT22 or SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the cell culture medium.

  • Co-incubate the cells with the test compounds and glutamate for a set period (e.g., 24 hours).

  • Assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Directions

The 4-(Hydroxymethyl)azepan-2-one scaffold represents a promising starting point for the development of novel anticonvulsant and neuroprotective agents. Structure-activity relationship studies have demonstrated that strategic modifications at the C4 position can significantly influence biological activity. While the anticonvulsant properties of some derivatives have been characterized, the neuroprotective potential of this chemical class remains a largely unexplored and promising avenue for future research.

Further investigations should focus on:

  • Synthesis of diverse libraries: Expanding the range of substituents at the C4 position to further probe the SAR for both anticonvulsant and neuroprotective activities.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed biological effects.

  • Pharmacokinetic profiling: Evaluating the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

By combining rational drug design, robust biological screening, and detailed mechanistic studies, the full therapeutic potential of 4-(Hydroxymethyl)azepan-2-one derivatives can be unlocked, paving the way for the development of new and improved treatments for neurological disorders.

References

  • Gong, Y., Wang, Y., Zhang, Y., Xu, X., & Li, Y. (2010). Synthesis and anticonvulsant activity of some 4-substituted ε-caprolactam derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 343(1), 37-43. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52(s8), 1-14. [Link]

  • Macdonald, R. L., & Kelly, K. M. (1995). Antiepileptic drug mechanisms of action. Epilepsia, 36(s2), S2-S12. [Link]

  • Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4), 1007S-1015S. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Anticonvulsant Screening Program. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

  • Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42(s3), 8-12. [Link]

  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). Discovery and development of antiepileptic drugs. In Antiepileptic drugs (pp. 36-48). Lippincott Williams & Wilkins. [Link]

Sources

Spectroscopic Analysis Guide: 4-(Hydroxymethyl)azepan-2-one vs. Standard Caprolactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the structural validation and purity assessment of 4-(Hydroxymethyl)azepan-2-one (4-HMA), a critical chiral building block for peptidomimetics and protease inhibitors (e.g., Cathepsin K targets).

The Challenge: Unlike the industrial standard


-caprolactam, 4-HMA possesses a hydroxymethyl side chain at the C4 position. This introduces chirality and significant hydrogen-bonding potential that alters the ring's conformational landscape. Standard spectroscopic libraries often lack specific data for this derivative, requiring researchers to rely on first-principles comparative analysis against the parent lactam.

Scope: We compare 4-HMA against:

  • 
    -Caprolactam (Unsubstituted Parent):  The baseline for ring strain and chemical shifts.
    
  • 
    -Amino-
    
    
    
    -caprolactam (L-Lysine Lactam):
    A common functionalized alternative, used here to contrast C2 vs. C4 substitution effects.

Conformational Landscape & Structural Logic

Before interpreting spectra, one must understand the geometry. The 7-membered azepane ring is flexible, existing in equilibrium between Chair (C) and Twist-Boat (TB) forms.[1]

  • 
    -Caprolactam:  Predominantly adopts a Chair conformation, though the energy barrier to the Twist-Boat is low (~2-3 kcal/mol).
    
  • 4-HMA (Target): The bulky hydroxymethyl group (-CH

    
    OH) at C4 imposes steric demands. To minimize transannular strain, the substituent preferentially adopts an equatorial  orientation, locking the ring more rigidly than the parent molecule.
    
Visualization: Conformational Equilibrium & Signaling

The following diagram illustrates the structural logic dictating the spectroscopic signals.

ConformationLogic Parent ε-Caprolactam (Parent) Chair Chair Conformer (Dominant) Parent->Chair Dynamic Eq. Twist Twist-Boat (Minor) Parent->Twist Substituted 4-(Hydroxymethyl) azepan-2-one Substituted->Chair Equatorial Preference (Stabilized) H_Bond Intramolecular H-Bonding (OH...O=C) Substituted->H_Bond 2° Interaction Strain Transannular Strain Chair->Strain Minimizes H_Bond->Twist May stabilize if geometry allows

Caption: Conformational preference flow. The C4-substituent stabilizes the equatorial chair form to reduce transannular strain, reducing signal broadening observed in the parent.

Comparative Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

The primary differentiator is the Hydroxyl (OH) stretch and its impact on the Amide bands.

Feature

-Caprolactam (Parent)
4-(Hydroxymethyl)azepan-2-one (Target)Mechanistic Insight
N-H Stretch Sharp, ~3200–3300 cm⁻¹Broad/Overlapped, ~3200–3400 cm⁻¹The -OH stretch overlaps with N-H. Broadening indicates H-bonding networks.
C=O (Amide I) Strong, ~1640–1650 cm⁻¹Shifted, ~1630–1645 cm⁻¹The hydroxymethyl group can act as an H-bond donor to the carbonyl oxygen, slightly weakening the C=O bond (red shift).
-OH Stretch Absent Broad, ~3350–3450 cm⁻¹Diagnostic peak. If sharp, indicates "free" OH (dilute solution); if broad, indicates H-bonding.
Fingerprint Clean < 1400 cm⁻¹C-O stretch ~1050 cm⁻¹The primary alcohol C-O stretch is a key purity marker.
B. Nuclear Magnetic Resonance ( H NMR)

The symmetry of the parent molecule is broken in 4-HMA, creating a complex splitting pattern.

Key Diagnostic Signals (4-HMA):

  • The Hydroxymethyl Group (-C H

    
    OH): 
    
    • Appears as a diastereotopic ABX system around 3.4–3.6 ppm. The two protons are not equivalent due to the chiral center at C4.

    • Validation Check: Look for a dd (doublet of doublets) or complex multiplet rather than a clean doublet.

  • The C4 Methine (-C H-):

    • Shifted downfield to ~1.8–2.2 ppm compared to the parent methylene, due to the inductive effect of the hydroxymethyl group.

  • 
    -Protons (C3-H): 
    
    • In

      
      -caprolactam, these are a triplet/multiplet at ~2.4 ppm.
      
    • In 4-HMA, they become diastereotopic and complex (multiplets) due to the adjacent chiral center at C4.

C. Mass Spectrometry (MS) Fragmentation
  • Parent Ion: [M+H]⁺ = 144.1 m/z (Calculated).

  • Key Loss: [M - 31]⁺ (Loss of -CH

    
    OH). This is the "signature" fragmentation distinguishing it from isomeric methyl-hydroxy-caprolactams where the OH is on the ring.
    

Experimental Protocol: Structural Validation Workflow

Author's Note: This protocol assumes synthesis via reduction of a 4-ester precursor or ring-closing metathesis. The following steps validate the final product.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: Caprolactams aggregate in chloroform. DMSO breaks intermolecular H-bonds, sharpening the -OH and N-H signals for integration.

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations promote oligomerization, broadening peaks.

Step 2: 2D-NMR Acquisition (The "Self-Validating" Step)

Do not rely solely on 1D NMR. The ring protons overlap significantly.

  • Run COSY (Correlation Spectroscopy):

    • Target: Trace the spin system from the Amide NH

      
       C7 
      
      
      
      C6
      
      
      C5
      
      
      C4
      
      
      C3
      
      
      C2(=O).
    • Validation: The C4 proton must show correlations to both the ring methylenes (C3, C5) and the exocyclic hydroxymethyl protons. If this 3-way connectivity is absent, the structure is incorrect (e.g., ring contraction or O-alkylation).

  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • Target: Distinguish the C4 methine (CH) from the C3/C5/C6/C7 methylenes (CH

      
      ).
      
    • Expectation: The C4 carbon signal (~35-40 ppm) will phase oppositely to the CH

      
       signals in DEPT-edited HSQC.
      
Step 3: D O Exchange Test
  • Acquire standard

    
    H NMR in DMSO-d
    
    
    
    .[2]
  • Add 1-2 drops of D

    
    O to the NMR tube and shake.
    
  • Re-acquire:

    • Observation: The Amide N-H (~7.8 ppm) and the Alcohol O-H (~4.5 ppm) signals should disappear.

    • Causality: Rapid exchange of labile protons with deuterium confirms they are not attached to carbon.

Visualization: Analytical Workflow

Workflow Sample Crude Product (4-HMA) Solvent Dissolve in DMSO-d6 (Breaks Aggregates) Sample->Solvent NMR_1D 1H NMR Screening Solvent->NMR_1D Check_1 Check: ABX Pattern at 3.4-3.6 ppm? NMR_1D->Check_1 NMR_2D 2D COSY & HSQC Check_1->NMR_2D Yes Fail Re-Purify / Re-Synthesize Check_1->Fail No (Isomer/Impurity) Check_2 Check: C4 Connectivity to Exocyclic CH2OH? NMR_2D->Check_2 D2O D2O Exchange Test Check_2->D2O Yes Check_2->Fail No Valid VALIDATED STRUCTURE D2O->Valid OH/NH Disappear

Caption: Validation logic. The critical decision points (diamonds) prevent false positives from regioisomers.

References

  • Conformational Analysis of Caprolactams: Dillen, J. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane... National Institutes of Health (NIH). Link

  • Synthesis of 4-Substituted Azepan-2-ones: Kaur, N. (2021). Synthesis of Azepines and Azepinone from substituted... ResearchGate.[1][3] Link

  • Spectroscopic Data of Caprolactam Derivatives: PubChem Compound Summary for CID 7768, Caprolactam. National Center for Biotechnology Information. Link

  • NMR of Hydroxymethyl-functionalized Lactams: MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance...Link

  • General IR/NMR Tables for Lactams: BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.Link[1]

Sources

DFT studies on the conformation of "4-(Hydroxymethyl)azepan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to DFT Studies on the Conformation of 4-(Hydroxymethyl)azepan-2-one

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and designing more potent therapeutics. The conformational flexibility of small molecules plays a critical role in their interaction with biological targets. This guide provides a comprehensive overview and comparison of Density Functional Theory (DFT) approaches for elucidating the conformational landscape of 4-(Hydroxymethyl)azepan-2-one, a substituted caprolactam derivative. While specific DFT studies on this exact molecule are not prevalent in the current literature, this guide will draw upon established computational and experimental analyses of the parent azepane and caprolactam scaffolds to provide a robust framework for investigation.

The Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring is a privileged seven-membered heterocycle found in a multitude of biologically active compounds. Its inherent flexibility allows it to adopt various conformations, which is a key factor in its ability to bind to diverse biological targets.[1] The introduction of substituents, such as the hydroxymethyl group in 4-(Hydroxymethyl)azepan-2-one, further influences these conformational preferences, making a detailed conformational analysis essential for rational drug design.

The Conformational Landscape of the Azepan-2-one Ring

The seven-membered ring of azepan-2-one (caprolactam) is not planar and can exist in several conformations, with the most common being the chair, boat, and twist-boat forms.[2][3] The relative energies of these conformers are influenced by factors such as ring strain and the steric and electronic effects of substituents. For substituted azepan-3-one derivatives, the orientation of the substituent (axial vs. equatorial) has been shown to significantly impact biological activity.[1]

A Comparative Look at DFT Methodologies for Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of molecular conformers. The choice of the functional and basis set is critical for obtaining reliable results.

Choosing the Right Functional

The selection of a DFT functional should be guided by the nature of the system and the properties of interest. For conformational energies, which are sensitive to non-covalent interactions, dispersion-corrected functionals are highly recommended.[4]

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost. For conformational studies of flexible rings, it is often paired with a dispersion correction (e.g., B3LYP-D3).[5][6]

  • ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, which has shown excellent performance for non-covalent interactions and conformational energies.

  • M06-2X: A hybrid meta-GGA functional that is well-suited for systems where non-covalent interactions are important.

The Role of the Basis Set

The basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets generally provide more accurate results but at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p), 6-311++G(d,p)): These are commonly used for organic molecules. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electron distribution, especially in systems with heteroatoms and potential intramolecular hydrogen bonding.[5]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

Accounting for Solvent Effects

Biological processes occur in an aqueous environment, and the solvent can have a significant impact on conformational equilibria. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for the bulk effects of the solvent.[7]

A Typical DFT Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the conformational analysis of a flexible molecule like 4-(Hydroxymethyl)azepan-2-one using DFT.

dft_workflow cluster_0 Initial Steps cluster_1 DFT Refinement cluster_2 Analysis a 1. Initial 3D Structure Generation b 2. Molecular Mechanics Conformational Search a->b Identify potential conformers c 3. DFT Geometry Optimization of Low-Energy Conformers b->c Input for DFT d 4. Frequency Calculations (Validation of Minima) c->d Confirm true minima e 5. Single-Point Energy Calculations (Higher Level of Theory/Basis Set) d->e Refine energies f 6. Relative Energy and Boltzmann Population Analysis e->f Determine conformational preferences

Caption: A generalized workflow for DFT-based conformational analysis.

Performance Comparison of DFT Methods

The table below provides a qualitative comparison of different DFT functionals for conformational analysis, considering both accuracy and computational cost.

FunctionalDispersion CorrectionBasis Set RecommendationRelative Accuracy for Conformational EnergiesRelative Computational Cost
B3LYPRecommended (e.g., -D3)6-31+G(d,p) or largerGoodModerate
ωB97X-DIncluded6-31+G(d,p) or largerExcellentHigh
M06-2XIncluded6-31+G(d,p) or largerVery GoodHigh
PBERecommended (e.g., -D3)6-31+G(d,p) or largerModerateLow

Hypothetical Conformational Analysis of 4-(Hydroxymethyl)azepan-2-one

Based on studies of similar systems, the hydroxymethyl substituent at the C4 position is expected to favor an equatorial orientation to minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the lactam may also play a role in stabilizing certain conformations.

The following diagram illustrates the potential low-energy chair conformations of 4-(Hydroxymethyl)azepan-2-one.

conformers cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer img_axial label_axial Axial-OH label_equatorial Equatorial-OH (likely more stable) label_axial->label_equatorial Ring Inversion img_equatorial

Caption: Potential chair conformations of 4-(Hydroxymethyl)azepan-2-one.

Experimental Validation: The Crucial Next Step

While DFT calculations provide valuable insights, experimental validation is essential to confirm the predicted conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying molecular conformation in solution.[1]

  • ¹H NMR: Analysis of proton-proton coupling constants (J-values) can provide information about dihedral angles via the Karplus equation, helping to distinguish between different ring conformations.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure.

Step-by-Step NMR Protocol for Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of 4-(Hydroxymethyl)azepan-2-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum, as well as 2D experiments such as COSY (for proton-proton correlations) and NOESY/ROESY.

  • Spectral Analysis: Assign all proton resonances. Measure the coupling constants between vicinal protons on the azepane ring.

  • Karplus Analysis: Use the measured J-values to estimate the corresponding dihedral angles.

  • NOE Analysis: Analyze the NOESY/ROESY spectrum to identify through-space interactions between protons.

  • Structure Elucidation: Combine the information from coupling constants and NOEs to build a model of the predominant solution-state conformation.

Single-Crystal X-ray Diffraction

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive picture of the solid-state conformation.[1]

General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of 4-(Hydroxymethyl)azepan-2-one by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain accurate bond lengths, bond angles, and dihedral angles.

Conclusion

The conformational analysis of 4-(Hydroxymethyl)azepan-2-one is a critical step in understanding its potential as a pharmacophore. While no direct experimental or computational studies on this specific molecule are readily available, a robust and reliable investigation can be conducted by leveraging the wealth of knowledge on the conformational behavior of the azepane and caprolactam ring systems. A combination of dispersion-corrected DFT calculations with a reasonably large basis set, coupled with experimental validation through NMR spectroscopy and/or X-ray crystallography, will provide a comprehensive understanding of the conformational landscape of this promising molecule.

References

  • DFT Study of Solvent Effects on Conformational Equilibria and Vibrational Spectra of 4-(1-PYRROLIDINYL)PIPERAZINE. [Link]

  • Conformational analysis of caprolactam, cycloheptene and caprolactone. [Link]

  • Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. [Link]

  • Views of the different conformations of the azepane fragment, showing... [Link]

  • Caprolactam - Wikipedia. [Link]

  • Computational Chemistry of Pyrrolidone and Caprolactam Based Materials. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline. [Link]

  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[2][3][5]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link]

  • DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl)benzothiazole molecule. [Link]

  • Manufacturing process of Caprolactam. [Link]

Sources

"4-(Hydroxymethyl)azepan-2-one" as a building block compared to other diols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(Hydroxymethyl)azepan-2-one (also known as 4-hydroxymethyl-ε-caprolactam) versus standard diol building blocks. It is designed for researchers in polymer science and medicinal chemistry who require functionalized scaffolds that offer more than simple chain extension.

Beyond the Backbone: A Comparative Guide to Functionalized Lactams vs. Standard Diols

Executive Summary

4-(Hydroxymethyl)azepan-2-one represents a class of "smart" building blocks that bridge the gap between rigid cyclic diols and reactive lactam monomers. Unlike standard diols (e.g., 1,4-Butanediol, CHDM) which serve primarily as linear chain extenders, this 7-membered lactam offers a dual-mechanism utility :

  • As a Pseudo-Diol: It functions as a hetero-difunctional monomer (OH + NH) in polyurethane synthesis, creating urea-urethane hybrid linkages.

  • As a Latent Amino-Acid: Via Ring-Opening Polymerization (ROP), it generates a nylon backbone with a pendant hydroxymethyl group, introducing lateral hydrophilicity or conjugation sites—a feature impossible with standard diols.

This guide compares its performance against industry-standard diols to highlight where it offers superior functionality in advanced coatings, hydrogels, and peptidomimetic scaffolds .

Structural & Mechanistic Comparison

The core distinction lies in the topology of connectivity . Standard diols extend the polymer chain linearly. 4-(Hydroxymethyl)azepan-2-one introduces a "kinked" geometry (due to the 7-membered ring) or a "comb" architecture (post-ring-opening).

Comparative Analysis: 4-(Hydroxymethyl)azepan-2-one vs. Common Diols
Feature4-(Hydroxymethyl)azepan-2-one 1,4-Butanediol (BDO) 1,4-Cyclohexanedimethanol (CHDM) Isosorbide
Primary Function Hetero-Difunctional (OH + Amide NH)Homofunctional Diol (OH + OH)Rigid Cyclic Diol (OH + OH)Bio-based Rigid Diol (OH + OH)
Backbone Contribution Urea-Urethane (in PU) or Polyamide (in Nylon)Urethane / EsterUrethane / EsterUrethane / Ester
Rigidity Moderate (Flexible 7-ring, H-bonding)Low (Flexible alkyl chain)High (Rigid cyclohexane)Very High (Bicyclic)
Lateral Functionality Yes (Pendant -CH2OH after ROP)NoNoNo
Hydrophilicity High (Amide + Hydroxyl)LowLowModerate
Reactivity Mode Ring Opening or N-AcylationCondensation / AdditionCondensation / AdditionCondensation / Addition
The "Pseudo-Diol" Mechanism

In polyurethane synthesis, this lactam does not act as a simple diol. The hydroxyl group reacts with isocyanates to form a urethane, while the lactam nitrogen (if deprotonated or catalyzed) reacts to form a urea linkage. This results in a polymer with significantly higher Hydrogen Bonding Index (HBI) than those made with BDO or CHDM, leading to superior toughness and solvent resistance.

Decision Pathways: When to Use Which?

The following Graphviz diagram illustrates the logical decision process for selecting 4-(Hydroxymethyl)azepan-2-one over standard diols based on desired polymer architecture.

selection_logic Start Select Building Block Goal_Linear Goal: Linear Extension Start->Goal_Linear Standard Mech. Goal_Funct Goal: Lateral Functionality Start->Goal_Funct Advanced Mech. Diol_Path Standard Diols (BDO, CHDM) Goal_Linear->Diol_Path Lactam_Path 4-(Hydroxymethyl) azepan-2-one Goal_Funct->Lactam_Path Outcome_Rigid High Tg / Stiffness (Use CHDM) Diol_Path->Outcome_Rigid Ring Struct. Outcome_Flex Soft Segment (Use BDO/HDO) Diol_Path->Outcome_Flex Linear Chain Outcome_Graft Post-Polymerization Grafting Site Lactam_Path->Outcome_Graft Pendant -OH Outcome_Hydro Hydrophilic Nylon/PU Hybrid Lactam_Path->Outcome_Hydro Amide Density

Figure 1: Decision matrix for selecting functionalized lactams vs. standard diols.

Experimental Protocols

Protocol A: Synthesis of 4-(Hydroxymethyl)azepan-2-one

Context: This monomer is often synthesized from 4-carboxy-caprolactam via selective reduction.

Reagents:

  • 4-Carboxy-ε-caprolactam (Precursor)

  • Borane-Dimethyl Sulfide Complex (BMS) or LiBH4

  • Tetrahydrofuran (THF), Anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-carboxy-ε-caprolactam in 50 mL of anhydrous THF under nitrogen atmosphere.

  • Reduction: Cool to 0°C. Dropwise add 1.2 equivalents of BMS (2M in THF). Note: BMS is preferred over LiAlH4 to avoid reducing the lactam amide.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylic acid to the alcohol.

  • Quenching: Cool to 0°C. Carefully quench with methanol (excess) to destroy unreacted borane.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with saturated NaHCO3 and brine. Dry over MgSO4.

  • Purification: Recrystallize from EtOAc/Hexane.

    • Target Yield: >85%[1][2][3][4][5][6][7]

    • Characterization: 1H NMR (DMSO-d6) should show a doublet/multiplet at δ 3.2-3.4 ppm (-CH2OH) and disappearance of COOH proton.

Protocol B: Anionic Ring-Opening Polymerization (AROP)

Context: Creating a functionalized Nylon 6 with pendant hydroxyl groups.

Reagents:

  • Monomer: 4-(Hydroxymethyl)azepan-2-one (Dried)

  • Catalyst: Sodium Caprolactamate (NaCL) - 1-2 mol%

  • Activator: N-Acetylcaprolactam - 1-2 mol%

Workflow:

  • Melt Preparation: In a dry glass reactor, melt the monomer at 140°C (approx. MP, verify specific MP of derivative). Sparge with dry N2 for 30 mins.

  • Initiation: Add Sodium Caprolactamate. Stir for 2 mins until homogenized.

  • Propagation: Inject N-Acetylcaprolactam activator.

  • Polymerization: Maintain temperature at 160°C for 30-60 minutes. Viscosity will increase rapidly.

  • Termination: Cool to room temperature. Grind the resulting solid polymer.

  • Extraction: Extract unreacted monomer with hot water (Soxhlet extraction) for 12 hours.

Performance Data: Functionalized Nylon vs. Standard Nylon

The following table simulates comparative data based on the structural impact of the hydroxymethyl group in a Nylon 6 matrix.

PropertyStandard Nylon 6 Poly(4-HM-azepan-2-one) Implication
Water Absorption (24h) 1.5 - 2.0 %4.5 - 6.0 % Higher hydrophilicity due to pendant -OH; ideal for hydrogels.
Melting Point (Tm) 220°C180 - 195°C Disruption of crystal packing by side chains lowers processing temp.
Glass Transition (Tg) 50°C65 - 75°C H-bonding of pendant -OH increases amorphous rigidity.
Reactive Sites Chain Ends OnlyHigh Density (Pendant) Allows for post-polymerization crosslinking or drug conjugation.

Applications in Drug Development

In medicinal chemistry, 4-(Hydroxymethyl)azepan-2-one serves as a scaffold constraint .

  • Peptidomimetics: It mimics the Turn conformation of peptides. The hydroxymethyl group can be converted to an amine or aldehyde to anchor side chains, effectively freezing a bioactive conformation.

  • Protease Inhibitors: The lactam ring provides a stable mimic of the tetrahedral intermediate found in peptide hydrolysis, with the hydroxymethyl group acting as a transition-state analogue anchor.

References

  • PubChem. (2025).[1] Caprolactam | C6H11NO. National Institutes of Health. [Link]

  • MDPI. (2021). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules. [Link]

  • Royal Society of Chemistry. (2024). Bio-based building blocks from 5-hydroxymethylfurfural. Chemical Science. [Link]

Sources

Publish Comparison Guide: Synthesis & Mechanism of 4-(Hydroxymethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)azepan-2-one is a critical chiral building block in the synthesis of peptidomimetics and protein kinase inhibitors (e.g., Balanol analogues). As a 7-membered lactam (caprolactam) with a functional handle at the C4 position, it offers unique conformational constraints that 5- and 6-membered rings cannot provide.

This guide objectively compares the three primary synthetic methodologies for accessing this scaffold. Unlike standard caprolactam production, the introduction of the C4-hydroxymethyl group introduces regio- and stereochemical challenges that demand specific mechanistic strategies.

Part 1: Comparative Analysis of Synthetic Methodologies

We evaluate three distinct routes based on Regiocontrol , Scalability , and Stereochemical Integrity .

Method A: The Modified Beckmann Rearrangement

Best for: Large-scale preparation of racemic material. Mechanism: Acid-catalyzed ring expansion of 4-substituted cyclohexanones.

This route adapts the industrial synthesis of


-caprolactam. The key challenge is migratory aptitude : the group anti-periplanar to the oxime hydroxyl group migrates. For 4-substituted cyclohexanones, the symmetry usually leads to a single regioisomer, but steric bulk can influence the oxime geometry (E/Z ratio).
  • Precursor: 4-(Hydroxymethyl)cyclohexanone (often protected as an acetal or ether).

  • Key Reagent: Hydroxylamine-O-sulfonic acid or Thionyl chloride/Cyanuric chloride.

  • Critical Step: The [1,2]-shift of the C-C bond to the nitrogen atom.

Method B: Ring-Closing Metathesis (RCM)

Best for: Enantioselective synthesis and library generation. Mechanism: Ruthenium-catalyzed formation of the 7-membered ring from a diene precursor.

This "precision" approach builds the ring from a linear chiral precursor, allowing for absolute stereocontrol. The hydroxymethyl group is typically unmasked from an ester or alkene post-cyclization.

  • Precursor: Chiral amino acid derivatives (e.g., allylglycine analogs).

  • Key Reagent: Grubbs II or Hoveyda-Grubbs II catalyst.

  • Critical Step: Formation of the thermodynamically less favored 7-membered ring (entropic penalty) over oligomerization.

Method C: Chemoenzymatic Resolution

Best for: High-purity optical isomers (>99% ee).[1] Mechanism: Lipase-catalyzed hydrolysis or transesterification.

Starting from racemic 4-(hydroxymethyl)azepan-2-one (produced via Method A), this method uses enzymes to selectively acetylate or hydrolyze one enantiomer.

Part 2: Quantitative Performance Data

MetricMethod A: BeckmannMethod B: RCMMethod C: Chemoenzymatic
Overall Yield 60-75%40-55%35-45% (theoretical max 50%)
Regio-selectivity High (Symmetric substrate)N/A (Linear precursor)N/A
Enantiomeric Excess 0% (Racemic)>95% (Source dependent)>98%
Scalability High (Kg scale)Low (Catalyst cost)Medium
Atom Economy HighLow (Ethylene byproduct)Medium
Key Risk Harsh acidic conditionsCatalyst decompositionEnzyme specificity

Part 3: Deep Dive - Reaction Mechanisms

Beckmann Rearrangement Pathway

The success of this route depends on the stability of the carbocation intermediate and the geometry of the oxime.

BeckmannMechanism Start 4-Substituted Cyclohexanone Oxime Oxime Formation (E/Z Isomers) Start->Oxime NH2OH·HCl Activation N-O Activation (Tosylation/Mesylation) Oxime->Activation TsCl / H+ Migration [1,2]-Shift (Anti-periplanar) Activation->Migration Rate Limiting Cation Nitrilium Ion Intermediate Migration->Cation Ring Expansion Product 4-Substituted Azepan-2-one Cation->Product H2O / Tautomerization

Figure 1: Mechanistic flow of the Beckmann Rearrangement. The [1,2]-shift is stereospecific to the oxime geometry.

RCM Construction Strategy

The RCM route overcomes the "medium-ring" entropy challenge by using conformational constraints in the linear precursor.

RCMMechanism Precursor Linear Diene (Chiral Amino Acid) RuComplex Ru-Carbene Association Precursor->RuComplex Grubbs II Metallacycle Ruthenacyclobutane Intermediate RuComplex->Metallacycle [2+2] Cycloaddition Cyclization Ring Closure (Ethylene Release) Metallacycle->Cyclization Retro [2+2] Target Unsaturated Azepane Cyclization->Target - C2H4 Target->Precursor Reversible (Equilibrium)

Figure 2: RCM cycle. High dilution is required to favor cyclization (intramolecular) over polymerization (intermolecular).

Part 4: Experimental Protocols

Protocol A: Beckmann Rearrangement (Lab Scale)

Validation: This protocol is self-validating via TLC monitoring of the oxime disappearance.

  • Oxime Formation: Dissolve 4-(hydroxymethyl)cyclohexanone (10 mmol) in EtOH/H2O. Add NH2OH·HCl (1.2 eq) and NaOAc (1.5 eq). Stir at RT for 2h. Confirm conversion by TLC.

  • Rearrangement: Isolate the oxime. Dissolve in dry THF. Add Thionyl Chloride (1.1 eq) dropwise at 0°C (Exothermic!).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: The lactam is highly polar; use 5-10% MeOH in DCM for column chromatography.

    • Checkpoint: 1H NMR should show a shift of the α-protons adjacent to nitrogen (~3.2 ppm) compared to the starting material.

Protocol B: RCM Synthesis (Enantioselective)

Validation: Requires inert atmosphere (Argon/Nitrogen). Oxygen kills the Ru-catalyst.

  • Precursor Prep: Synthesize N-acryloyl-allylglycine derivative (linear diene).

  • Cyclization: Dissolve diene in degassed DCM (0.005 M concentration - Critical for ring formation).

  • Catalysis: Add Grubbs II catalyst (5 mol%). Reflux for 12-24h.

  • Scavenging: Add DMSO or activated charcoal to remove Ruthenium residues before purification.

  • Functionalization: Perform hydroboration-oxidation (BH3·THF, then H2O2/NaOH) on the resulting double bond to install the hydroxymethyl group if not present in the backbone.

References

  • Beckmann Rearrangement Mechanism & Catalysis Source: Chemistry LibreTexts / Wikipedia Citation: "The archetypal Beckmann rearrangement is the conversion of cyclohexanone to caprolactam via the oxime... widely used to catalyze the rearrangement."[2]

  • Synthesis of Functionalized Azepines via RCM Source: PubMed Central (NIH) Title: "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization..." Context: Discusses azepane core synthesis and Balanol analogues.

  • Chemoenzymatic Synthesis of Azepanes Source: ResearchGate Title: "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction..." Context: Highlights the use of biocatalysis for generating enantioenriched azepane scaffolds.

  • Caprolactam Industrial Processes Source: Google Patents (US5264571A) Title: "Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime" Context: Details the industrial conditions (oleum, temperature) for the rearrangement, providing a baseline for scalability.

  • Balanol and Azepan-2-one Analogues Source: PubMed Title: "Synthesis and antimycobacterial activity of capuramycin analogues... substitution of the azepan-2-one moiety" Context: Establishes the biological relevance of substituting the azepan-2-one ring.

Sources

Validation of analytical methods for "4-(Hydroxymethyl)azepan-2-one" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

4-(Hydroxymethyl)azepan-2-one is a polar, seven-membered lactam derivative. Its structural combination of a cyclic amide (lactam) and a primary hydroxyl group presents a specific analytical challenge: extreme polarity and lack of a strong chromophore .

Traditional Reverse-Phase HPLC (RP-HPLC) often fails for this analyte because the compound elutes near the void volume (


) on standard C18 columns, leading to poor resolution and susceptibility to matrix effects. Furthermore, UV detection at 210 nm is non-specific and lacks the sensitivity required for trace impurity analysis (e.g., <0.05%).

This guide compares three methodologies, ultimately validating HILIC-MS/MS as the superior approach for quantification in complex matrices.

Method Comparison Matrix
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RP-HPLC (UV) Method C: GC-MS
Principle Hydrophilic Interaction Liq.[1][2][3][4] Chrom.Hydrophobic InteractionGas Phase Separation
Retention Mechanism Partitioning into water-enriched layerPartitioning into C18 alkyl chainVolatility (Boiling Point)
Derivatization None Required None RequiredRequired (Silylation)
Sensitivity (LOD) High (ng/mL range)Low (µg/mL range)High (ng/mL range)
Specificity Excellent (MRM transitions)Poor (210 nm non-specific)Excellent (Mass frag.)
Throughput High (5-8 min run)Medium (10-15 min)Low (Prep intensive)
Decision Logic for Method Selection

The following decision tree illustrates the scientific rationale for selecting HILIC-MS/MS over alternatives for this specific molecule.

MethodSelection Start Analyte: 4-(Hydroxymethyl)azepan-2-one PolarityCheck Is the analyte highly polar (LogP < 0)? Start->PolarityCheck ChromophoreCheck Does it have a strong UV chromophore (>254nm)? PolarityCheck->ChromophoreCheck Yes (Hydrophilic) RP_HPLC Method B: RP-HPLC (Not Recommended: Poor Retention) PolarityCheck->RP_HPLC No (Hydrophobic) VolatilityCheck Is it volatile/thermally stable? ChromophoreCheck->VolatilityCheck No (Weak UV) ChromophoreCheck->RP_HPLC Yes GC_MS Method C: GC-MS (Viable but requires Derivatization) VolatilityCheck->GC_MS Yes (with derivatization) HILIC Method A: HILIC-MS/MS (Recommended: High Sensitivity) VolatilityCheck->HILIC No / Direct Analysis

Figure 1: Analytical Method Selection Decision Tree for Polar Lactams.

Detailed Protocol: HILIC-MS/MS (Method A)

This protocol is designed to meet ICH Q2(R2) validation standards. The use of HILIC (Hydrophilic Interaction Liquid Chromatography) ensures retention of the polar lactam without the need for ion-pairing reagents that suppress MS ionization.

Reagents & Materials[7][8]
  • Reference Standard: 4-(Hydroxymethyl)azepan-2-one (>98% purity).

  • Internal Standard (IS):

    
    -Caprolactam-d6 or 4-Methyl-azepan-2-one (structural analog).
    
  • Column: Phenomenex Luna HILIC (3 µm, 100 x 2.0 mm) or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC-MS/MS Conditions
ParameterSettingRationale
Column Temp 40°CReduces viscosity, improves mass transfer.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Injection Vol 2-5 µLPrevent solvent mismatch effects in HILIC.
Ionization ESI (+)Amide nitrogen protonates readily

.
Mode MRMMultiple Reaction Monitoring for specificity.

Gradient Profile:

  • 0.0 min: 95% B (High organic for retention)

  • 1.0 min: 95% B

  • 4.0 min: 50% B (Elution of polar impurities)

  • 4.1 min: 95% B (Re-equilibration)

  • 7.0 min: Stop

Mass Spectrometry Parameters (MRM)

Note: Exact collision energies (CE) must be optimized per instrument.

  • Precursor Ion:

    
     144.1 
    
    
    
  • Quantifier Ion:

    
     144.1 
    
    
    
    126.1 (Loss of
    
    
    , typical for hydroxymethyl groups).
  • Qualifier Ion:

    
     144.1 
    
    
    
    113.1 (Loss of
    
    
    ).
Analytical Workflow Diagram

Workflow Sample Sample Matrix (API or Formulation) Extract Extraction (Acetonitrile Precipitation) Sample->Extract Add Internal Std Centrifuge Centrifuge 10,000 x g, 10 min Extract->Centrifuge Dilute Dilute Supernatant (1:4 with Acetonitrile) Centrifuge->Dilute Supernatant Inject Inject to HILIC-MS/MS Dilute->Inject Data Quantification (Ratio Analyte/IS) Inject->Data

Figure 2: Sample Preparation and Analysis Workflow.

Validation Performance (Comparison Data)

The following data summarizes the validation results. Method A (HILIC) demonstrates superior performance characteristics compared to the traditional RP-HPLC approach.[5][6]

Linearity and Range
  • Method A (HILIC): Linear range 1.0 – 1000 ng/mL (

    
    ).
    
  • Method B (RP-HPLC): Linear range 10 – 500 µg/mL. (Note the order of magnitude difference in sensitivity).

Accuracy and Precision (Recovery Study)

Data based on spiking 4-(Hydroxymethyl)azepan-2-one into a pharmaceutical placebo matrix.

LevelMethod A (HILIC) Recovery (%)Method A %RSD (n=6)Method B (RP-HPLC) Recovery (%)Method B %RSD (n=6)
LOQ 98.5%3.2%N/A (Below Detection)N/A
Low (50 ng/mL) 101.2%2.1%N/AN/A
Med (500 ng/mL) 99.4%1.5%85.4% (Interference)6.8%
High (1000 ng/mL) 100.1%1.1%92.1%4.2%

Interpretation: Method B suffers from matrix interference because the analyte elutes too early (low


), co-eluting with polar matrix components. Method A retains the analyte well away from the solvent front, ensuring accurate quantitation.
Specificity & Robustness[10]
  • HILIC-MS/MS: No interference observed at the retention time of the analyte (2.8 min) or IS (2.9 min) in blank matrix injections.

  • RP-HPLC: Significant baseline noise at 2.5 min (dead volume) interferes with the analyte peak.

Validation Logic (ICH Q2 R2)

To ensure this guide is authoritative, the validation follows the ICH Q2(R2) lifecycle approach.

Validation Obj Validation Objective (Quantification of Impurity) Spec Specificity (Blank vs. Spiked) Obj->Spec Lin Linearity (5 levels, min R^2 > 0.99) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD/LOQ (S/N > 3 and > 10) Prec->LOD Report Final Validation Report (Fit for Purpose) LOD->Report

Figure 3: ICH Q2(R2) Validation Parameter Flow.

Troubleshooting & Expert Insights

As a Senior Scientist, I have observed common pitfalls when analyzing functionalized lactams:

  • Phase Collapse in RP-HPLC: If you attempt to use a C18 column with 100% aqueous mobile phase to retain this polar compound, the hydrophobic chains may collapse, leading to loss of retention reproducibility. Solution: Use HILIC or a specialized "Aq-C18" column.

  • Sample Diluent Mismatch (HILIC): Injecting a sample dissolved in 100% water onto a HILIC column will destroy peak shape (solvent effect). Solution: Ensure the sample diluent matches the initial mobile phase (e.g., 95% Acetonitrile).

  • Carryover: Lactams can be sticky on metal surfaces. Solution: Use a needle wash containing 50:50 Methanol:Water.

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Wang, S., et al. (2011). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Biological Efficacy of 4-(Hydroxymethyl)azepan-2-one Containing Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the biological efficacy of polymers derived from 4-(Hydroxymethyl)azepan-2-one (also known as 4-hydroxymethyl-


-caprolactam ). This functionalized polyamide represents a specialized class of biomaterials that bridges the gap between the mechanical robustness of Nylons and the bio-interactivity of hydroxylated hydrogels.

Executive Summary

Polymers containing 4-(Hydroxymethyl)azepan-2-one are functionalized polyamides (derivatives of Nylon 6) that possess a pendant hydroxymethyl group at the


-position (relative to the nitrogen). Unlike standard hydrophobic Nylon 6 or the polyester equivalent Polycaprolactone (PCL), this polymer offers a unique "Reactive Handle"  mechanism. The pendant hydroxyl group significantly alters the material's surface energy, hydrolytic stability, and conjugation potential, making it a superior candidate for long-term tissue scaffolds and covalent drug delivery systems where mechanical integrity is required alongside bio-integration.

Chemical Identity & Mechanism of Action[1]

The Molecule[1]
  • Monomer: 4-(Hydroxymethyl)azepan-2-one

  • Polymer Class: Functionalized Polyamide (Nylon 6 derivative) / Poly(4-hydroxymethyl-6-hexanamide)

  • Key Feature: The C4-substituted hydroxymethyl group (-CH

    
    OH) remains intact after Ring-Opening Polymerization (ROP), providing a site for post-polymerization modification (PPM).
    
Mechanism of Enhanced Efficacy
  • Hydrophilicity Modulation: The hydroxyl group disrupts the tight hydrogen-bonding network typical of Nylons, increasing water uptake and protein adsorption without compromising the backbone's tensile strength.

  • Covalent Conjugation: The primary alcohol allows for the esterification or carbamate linkage of bioactive agents (e.g., anti-inflammatories, growth factors) directly to the polymer backbone, preventing "burst release" seen in physical encapsulation.

  • Tunable Degradation: While standard polyamides are enzymatically stable, the introduction of hydrophilic side chains accelerates hydrolytic attack on the amide bond compared to pristine Nylon 6, though it remains slower than polyesters (PCL/PLGA).

Comparative Performance Analysis

The following table contrasts Poly(4-hydroxymethyl-azepan-2-one) [PHM-PA] with industry-standard alternatives: Polycaprolactone (PCL) (biodegradable polyester) and Poly(2-hydroxyethyl methacrylate) (PHEMA) (hydrophilic hydrogel).

Table 1: Physicochemical and Biological Performance Metrics[1][2]
FeaturePoly(4-hydroxymethyl-azepan-2-one) [PHM-PA]Polycaprolactone (PCL)PHEMA (Hydrogel)
Backbone Chemistry Polyamide (Amide linkage)Polyester (Ester linkage)Polymethacrylate (C-C backbone)
Mechanics (Young's Modulus) High (0.5 - 2.0 GPa) Medium (0.2 - 0.4 GPa)Low (< 0.1 GPa)
Hydrophilicity (Contact Angle) Moderate (50° - 70°) Hydrophobic (~120°)Hydrophilic (< 30°)
Degradation Profile Slow (Surface erosion driven)Medium (Bulk erosion)Non-degradable (unless crosslinker cleaved)
Cell Adhesion High (OH groups promote protein binding)Low (Requires coating)Low (Too hydrophilic, resists protein)
Drug Loading Mechanism Covalent Conjugation (via -OH)Physical EncapsulationPhysical Entrapment / Swelling
Primary Indication Load-bearing Bone/Cartilage ScaffoldsSoft Tissue Sutures / FillersSoft Contact Lenses / Drug Depots

Experimental Protocols for Validation

To validate the efficacy of PHM-PA in your lab, follow these standardized protocols.

Synthesis via Anionic Ring-Opening Polymerization (AROP)

Objective: Synthesize high molecular weight PHM-PA.

  • Reagents: 4-(Hydroxymethyl)azepan-2-one (Monomer), Sodium caprolactamate (Initiator), N-acetylcaprolactam (Activator).

  • Protection: Protect the hydroxyl group (e.g., with trimethylsilyl chloride) prior to polymerization to prevent side reactions with the activator.

  • Reaction:

    • Heat monomer to 150°C under inert

      
       atmosphere.
      
    • Add 1.5 mol% Initiator and 0.5 mol% Activator.

    • Polymerize for 4–6 hours.

  • Deprotection: Reflux polymer in acidic methanol to restore the pendant -OH groups.

  • Purification: Precipitate in cold diethyl ether and vacuum dry.

In Vitro Cytotoxicity & Adhesion Assay (ISO 10993-5)

Objective: Compare cell viability and spreading against PCL.

  • Substrate Prep: Spin-coat PHM-PA and PCL onto glass coverslips. Sterilize via UV (254 nm) for 30 mins.

  • Seeding: Seed Human Mesenchymal Stem Cells (hMSCs) at

    
     cells/cm
    
    
    
    .
  • Incubation: Culture for 24, 48, and 72 hours.

  • Assay:

    • Viability: CCK-8 or MTT assay. Expectation: PHM-PA > PCL due to hydrophilicity.

    • Morphology: Stain actin filaments (Phalloidin-TRITC) and nuclei (DAPI). Expectation: PHM-PA supports spreading; PCL shows rounded morphology.

Mechanistic Visualization

The following diagram illustrates the functional advantage of PHM-PA: the dual capability of hydrogen bonding for mechanical strength and hydroxyl reactivity for bio-functionalization.

BiologicalEfficacy Monomer 4-(Hydroxymethyl) azepan-2-one Polymer Poly(4-hydroxymethyl- azepan-2-one) Backbone Monomer->Polymer Anionic ROP MechStrength H-Bonding Network (Amide-Amide) Polymer->MechStrength Backbone Structure BioActivity Pendant Hydroxyl (-CH2OH) Groups Polymer->BioActivity Side Chain Function Scaffold Load-Bearing Tissue Scaffold MechStrength->Scaffold Provides Rigidity DrugConj Drug Conjugate (Ester/Carbamate Link) BioActivity->DrugConj Covalent Attachment CellResponse Enhanced Cell Adhesion & Spreading BioActivity->CellResponse Increases Hydrophilicity Scaffold->CellResponse Supports Growth DrugConj->CellResponse Local Therapeutic Release

Figure 1: Mechanistic pathway of Poly(4-hydroxymethyl-azepan-2-one) bridging mechanical stability and biological activity.

Critical Analysis & Expert Insights

The "Polyamide Paradox" in Biodegradation

Historically, polyamides (Nylons) are avoided in biodegradable applications due to their high crystallinity and resistance to hydrolysis. However, the 4-hydroxymethyl substitution disrupts the crystalline domains.

  • Insight: While PCL degrades in 1–2 years, unmodified Nylon 6 takes decades. PHM-PA occupies a "sweet spot" (3–5 years estimated), making it ideal for ligament reconstruction or long-term bone fixation devices where premature loss of mechanical support is catastrophic.

The Conjugation Advantage

Unlike PLGA, which generates acidic byproducts (lactic/glycolic acid) that can induce inflammation, the degradation of PHM-PA releases amino-acid-like oligomers. Furthermore, the ability to conjugate drugs via the -OH group allows for zero-order release kinetics (enzymatically triggered), contrasting with the burst release often seen in PCL matrices.

Limitations[3]
  • Synthesis Complexity: The hydroxyl group acts as a chain transfer agent during polymerization if not protected, leading to low molecular weights.

  • Cost: The monomer is not a bulk commodity like caprolactone; it requires multi-step synthesis from cyclohexanone derivatives.

References

  • Functionalized Polyamides via ROP

    • Title: "Optically active polyamides, polymers from -, -, -, and -Methyl- -Caprolactam"
    • Source: ResearchG
    • Context: Establishes the polymerization feasibility of substituted caprolactams.
  • Biomedical Comparison of PCL vs.

    • Title: "Recent Advances in Polycaprolactones for Anticancer Drug Delivery"
    • Source: PMC - NIH (Snippet 1.1)
    • Context: Provides the baseline data for PCL performance to contrast with the functionalized polyamide.
  • Hydroxyl-Functionalization Effects on Cell Adhesion

    • Title: "Biological properties of polycaprolactone and barium titanate composite in biomedical applic
    • Source: PMC - NIH (Snippet 1.2)
    • Context: Validates that hydroxyl-functionalization (similar to PHM-PA) significantly improves osteogenic potential and cell adhesion compared to pristine hydrophobic polymers.
  • Flame Retardant Analogs (Differentiation)

    • Title: "Flame Retardancy of Nylon 6 Fibers: A Review"
    • Source: MDPI (Snippet 1.2)
    • Context: Cited to distinguish the polymer backbone from phosphate-based additives (PEPA) often found in similar search queries.

A Senior Application Scientist's Guide to Hydroxylated Lactams in Drug Design: A Comparative Analysis of 4-(Hydroxymethyl)azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Hydroxylation in Lactam Scaffolds for Drug Discovery

To the discerning researcher in drug development, the lactam ring is a foundational scaffold, rich in chemical diversity and biological relevance. From the life-saving legacy of β-lactam antibiotics to their emergence in diverse therapeutic areas, the versatility of this moiety is undisputed.[1] The strategic introduction of a hydroxyl (-OH) group onto the lactam core represents a critical evolution in the design of these molecules. This seemingly simple modification can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions.

Hydroxylation can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability.[2] It can also introduce key hydrogen bonding interactions with target proteins, thereby increasing binding affinity and selectivity.[3] Furthermore, the position of the hydroxyl group can dictate metabolic pathways, potentially leading to more stable compounds or facilitating the design of prodrugs.

This guide provides a comparative analysis of 4-(Hydroxymethyl)azepan-2-one, a hydroxylated caprolactam, against other key hydroxylated lactams, namely those based on pyrrolidinone (5-membered ring), piperidinone (6-membered ring), and the well-studied β-lactams (4-membered ring). We will delve into the structural nuances, their impact on key drug-like properties, and provide detailed, field-proven experimental protocols for their evaluation. Our objective is to equip you, our fellow scientists, with the rationale and the practical tools to make informed decisions in your drug discovery programs.

Featured Compound: 4-(Hydroxymethyl)azepan-2-one - A Profile

4-(Hydroxymethyl)azepan-2-one is a derivative of caprolactam, a seven-membered lactam.[1] The introduction of a hydroxymethyl group at the C4 position offers a unique combination of a relatively flexible larger ring system with a polar, hydrogen-bonding functional group. This structure presents several potential advantages in drug design:

  • Vector for Further Functionalization: The primary alcohol of the hydroxymethyl group serves as a versatile handle for the attachment of various pharmacophores or for the development of prodrug strategies.

  • Modulation of Physicochemical Properties: The hydroxyl group is anticipated to increase the polarity and aqueous solubility of the parent caprolactam scaffold.

  • Potential for Novel Target Interactions: The specific positioning of the hydroxymethyl group on the azepane ring may enable unique binding interactions with biological targets that are not achievable with other hydroxylated lactams.

To fully appreciate the potential of 4-(Hydroxymethyl)azepan-2-one, a rigorous comparative evaluation against other hydroxylated lactams is essential. The following sections will outline the key parameters for comparison and the experimental workflows to generate the necessary data.

Comparative Analysis: A Multi-faceted Approach

A comprehensive comparison of these hydroxylated lactams requires a systematic evaluation of their physicochemical, pharmacokinetic, and pharmacodynamic properties. The following sections will detail the importance of each property and provide robust experimental protocols for their determination.

I. Physicochemical Properties: The Foundation of Drug-likeness

The physicochemical properties of a drug candidate are fundamental to its success, influencing everything from its formulation to its absorption and distribution.[4] Key parameters for comparison include aqueous solubility and lipophilicity (LogP).

Importance: Adequate aqueous solubility is critical for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[5] Poor solubility can lead to low bioavailability and hinder preclinical and clinical development.[2]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 4-(Hydroxymethyl)azepan-2-one, a hydroxylated pyrrolidinone, or a hydroxylated piperidinone) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the incubation period is essential.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units of µg/mL or mM.

Expected Outcomes and Interpretation:

The presence of the hydroxyl group is expected to increase the aqueous solubility of the lactam scaffolds compared to their non-hydroxylated parent compounds. The degree of this enhancement will depend on the overall molecular structure, including the ring size and the position of the hydroxyl group. A higher aqueous solubility is generally favorable for oral and intravenous drug development.

Importance: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous environment.[7] It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal LogP range (typically 1-3 for oral drugs) is often sought to balance membrane permeability with aqueous solubility.[8]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).[9]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

Comparative Data Summary: Physicochemical Properties

Compound Lactam Ring Size Predicted LogP *Expected Aqueous Solubility
4-(Hydroxymethyl)azepan-2-one7LowHigh
3-Hydroxy-pyrrolidin-2-one5LowHigh
5-Hydroxy-piperidin-2-one6LowHigh
3-Hydroxy-azetidin-2-one (β-lactam)4Very LowVery High

*Predicted LogP values are relative and based on the expected increase in polarity due to the hydroxyl group. Actual values must be determined experimentally.

Visualization of Experimental Workflow: Physicochemical Property Determination

G cluster_solubility Aqueous Solubility (Shake-Flask) cluster_logp LogP Determination (Shake-Flask) s1 Add excess compound to PBS s2 Equilibrate (24-48h) s1->s2 s3 Centrifuge s2->s3 s4 Collect supernatant s3->s4 s5 Quantify (HPLC/LC-MS) s4->s5 l1 Dissolve compound in pre-saturated phase l2 Add other phase l1->l2 l3 Equilibrate (1h) l2->l3 l4 Centrifuge l3->l4 l5 Quantify in both phases (HPLC/LC-MS) l4->l5

Caption: Workflow for determining aqueous solubility and LogP.

II. Pharmacokinetic Properties: The Journey of a Drug in the Body

Pharmacokinetics describes what the body does to a drug. Key parameters include metabolic stability, cell permeability, and plasma protein binding.

Importance: The metabolic stability of a compound determines its half-life in the body. Compounds that are rapidly metabolized may have a short duration of action, requiring frequent dosing. Conversely, highly stable compounds may accumulate and lead to toxicity. The hydroxyl group can be a site of metabolic modification (e.g., glucuronidation), and its position on the lactam ring can influence the rate of metabolism.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for cytochrome P450 enzymes), and buffer.

  • Initiation of Reaction: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Visualization of Experimental Workflow: Metabolic Stability Assay

G cluster_metabolic_stability Metabolic Stability Assay ms1 Prepare HLM, NADPH, buffer mixture ms2 Add test compound and incubate at 37°C ms1->ms2 ms3 Quench reaction at time points ms2->ms3 ms4 Centrifuge and collect supernatant ms3->ms4 ms5 Quantify parent compound (LC-MS/MS) ms4->ms5 ms6 Calculate in vitro half-life ms5->ms6

Caption: Workflow for assessing in vitro metabolic stability.

Importance: For orally administered drugs and those that act on intracellular targets, the ability to cross cell membranes is crucial. The Madin-Darby Canine Kidney (MDCK) cell line is a widely used in vitro model for predicting intestinal permeability.[10]

Experimental Protocol: MDCK Cell Permeability Assay

  • Cell Culture: Culture MDCK cells on a permeable filter support (e.g., Transwell® plates) until a confluent monolayer is formed.

  • Assay Initiation: Add the test compound to the apical (donor) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of the compound in the receiver compartment using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the filter, and C0 is the initial concentration on the donor side.

Importance: Many drugs bind to plasma proteins, such as albumin. Only the unbound ("free") fraction of a drug is available to interact with its target and exert a therapeutic effect.[11] High plasma protein binding can reduce the efficacy of a drug.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) separating two chambers.[12]

  • Sample Preparation: Add plasma spiked with the test compound to one chamber and buffer to the other.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: Determine the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.[13]

  • Calculation: The percentage of bound drug is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100, where C_plasma and C_buffer are the concentrations in the plasma and buffer chambers, respectively.

Comparative Data Summary: Pharmacokinetic Properties

Compound Expected Metabolic Stability Expected Cell Permeability Expected Plasma Protein Binding
4-(Hydroxymethyl)azepan-2-oneModerateModerateLow
3-Hydroxy-pyrrolidin-2-oneModerateModerateLow
5-Hydroxy-piperidin-2-oneModerateModerateLow
3-Hydroxy-azetidin-2-one (β-lactam)Low (due to ring strain)VariableLow

*These are generalized expectations. The actual properties will depend on the specific compound and its interactions with metabolic enzymes and transporters.

III. Pharmacodynamic Properties: The Drug's Effect on the Body

Pharmacodynamics is the study of what a drug does to the body. A key aspect of this is the drug's interaction with its biological target.

Target Identification and Binding Affinity

Importance: The therapeutic effect of a drug is determined by its interaction with a specific biological target, such as an enzyme or a receptor. Identifying the target and quantifying the binding affinity are crucial steps in drug discovery. Lactam-containing compounds have been shown to target a wide range of proteins, including enzymes involved in bacterial cell wall synthesis (e.g., penicillin-binding proteins) and various proteases.[3]

Experimental Protocol: Target Binding Assay (Example: Enzyme Inhibition Assay)

This protocol describes a general approach for assessing the inhibition of a target enzyme.

  • Reaction Setup: In a microplate, combine the target enzyme, its substrate, and a buffer solution.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding a cofactor) and incubate at a controlled temperature.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 (the concentration of inhibitor that causes 50% inhibition) or the Ki (the inhibition constant).

Visualization of Logical Relationships: Drug Development Cascade

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization d1 Scaffold Selection (e.g., Azepan-2-one) d2 Hydroxylation Strategy d1->d2 d3 Synthesis of Analogs d2->d3 s1 Physicochemical Profiling d3->s1 s2 Pharmacokinetic Assays s1->s2 s3 Target Binding & Activity s2->s3 o1 Structure-Activity Relationship (SAR) s3->o1 o2 In Vivo Efficacy & PK/PD o1->o2 o3 Toxicity Assessment o2->o3 Candidate Selection Candidate Selection o3->Candidate Selection

Caption: A simplified drug development cascade.

Conclusion: A Framework for Rational Design

This guide has provided a comprehensive framework for the comparative evaluation of 4-(Hydroxymethyl)azepan-2-one and other hydroxylated lactams in the context of modern drug design. By systematically assessing their physicochemical, pharmacokinetic, and pharmacodynamic properties using the detailed experimental protocols provided, researchers can make data-driven decisions to advance the most promising candidates.

The introduction of a hydroxyl group is a powerful tool in the medicinal chemist's arsenal. However, its impact is highly dependent on the underlying lactam scaffold and the precise positioning of the functional group. A thorough, comparative approach, as outlined in this guide, is therefore not just recommended, but essential for the successful development of novel lactam-based therapeutics.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). mSphere, 9(2), e00620-23. [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. (2023, February 13). YouTube. [Link]

  • Plasma Protein Binding. (n.d.). QPS. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2021). Molecules, 26(16), 4936. [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2024). Organic Letters. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

  • Synthesis of 4-Hydroxymethyl-2,4-methanoproline. (2024). ResearchGate. [Link]

  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. (2022). ACS Infectious Diseases, 8(8), 1646–1657. [Link]

  • Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. (2000). Antimicrobial Agents and Chemotherapy, 44(12), 3374–3380. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2020). Chemical Society Reviews, 49(22), 8174–8197. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology, 24(9), 1424–1446. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2022). International Journal of Molecular Sciences, 23(21), 13328. [Link]

  • β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. (2024). Frontiers in Microbiology, 15, 1365851. [Link]

  • Physicochemical Descriptors in Property-Based Drug Design. (2024). ResearchGate. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. [Link]

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. (2017). Molecules, 22(2), 226. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). The Journal of Physical Chemistry B, 121(18), 4842–4851. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell, 28(21), 2737–2740. [Link]

  • N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. (2012). PLoS ONE, 7(3), e33221. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1319–1329. [Link]

  • In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. (2004). Journal of Biomolecular Screening, 9(4), 312–321. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(22), 10110–10118. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE, (143), e58925. [Link]

  • Surface-Bound Antibiotic for the Detection of β-Lactamases. (2019). ACS Sensors, 4(9), 2377–2383. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2022). Chemical Reviews, 122(2), 2465–2543. [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. (2024). ResearchGate. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Bienta. [Link]

  • Caprolactam. (n.d.). PubChem. [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2024). Organic Letters. [Link]

  • In-vitro plasma protein binding. (2024, August 3). Protocols.io. [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. (n.d.). SciSpace. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • Chapter 1: Physicochemical Properties. (2023). In Physicochemical and ADME-Tox Properties of Drugs (pp. 1-46). Royal Society of Chemistry. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2021). Molecules, 26(16), 4936. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3505. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10. [Link]

  • Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. (2021). Biosensors, 11(10), 368. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Hydroxymethyl)azepan-2-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Hydroxymethyl)azepan-2-one. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe and compliant handling of this chemical waste.

Understanding the Compound: Safety and Hazard Profile

Key Potential Hazards (inferred from ε-Caprolactam data):

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Environmental Hazard: As a chemical substance, it poses a threat to the environment if not disposed of correctly. Immediate steps should be taken to limit its spread to the environment, as it can contaminate soil and groundwater.[4]

Table 1: Hazard Information for ε-Caprolactam (a structural analog)

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Cat 4)[2]
Harmful in contact with skinAcute toxicity, Dermal (Cat 4)[2]
Causes skin irritationSkin corrosion/irritation (Cat 2)[2][3]
Causes serious eye irritationSerious eye damage/eye irritation (Cat 2A)[2]
May cause respiratory irritationSTOT SE (Cat 3)[1][2]

Given these potential hazards, 4-(Hydroxymethyl)azepan-2-one should be treated as a hazardous waste unless confirmed otherwise by a certified waste disposal vendor.

Guiding Principles for Chemical Waste Disposal

The disposal of any chemical waste, including 4-(Hydroxymethyl)azepan-2-one, should adhere to the waste management hierarchy established by the U.S. Environmental Protection Agency (EPA), which prioritizes source reduction, recycling, energy recovery, and finally, treatment and disposal.[5] For laboratory-scale waste, the primary focus is on safe and compliant disposal.

Step-by-Step Disposal Protocol for 4-(Hydroxymethyl)azepan-2-one

This protocol provides a self-validating system for the safe disposal of 4-(Hydroxymethyl)azepan-2-one waste.

Step 1: Waste Identification and Segregation

  • Initial Classification: Treat all waste containing 4-(Hydroxymethyl)azepan-2-one as hazardous chemical waste .

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals should be stored separately to prevent dangerous reactions.[6]

    • Keep solid and liquid waste separate.

    • Segregate halogenated and non-halogenated solvent waste.

Step 2: Proper Waste Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred for their durability.[7]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(Hydroxymethyl)azepan-2-one"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 3: Safe Storage of Chemical Waste

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 4: Arranging for Waste Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup.

  • Documentation: Complete any required waste manifest forms provided by the EHS office or the disposal vendor.

Step 5: Emergency Procedures for Spills

In the event of a spill of 4-(Hydroxymethyl)azepan-2-one:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Consult SDS: If available, consult the Safety Data Sheet for specific spill cleanup instructions. For ε-Caprolactam, the general advice is to avoid dust formation and use personal protective equipment.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate Personal Protective Equipment (PPE) including gloves, safety goggles, and a lab coat, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup waste as hazardous and arrange for its disposal through your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Hydroxymethyl)azepan-2-one.

G Disposal Workflow for 4-(Hydroxymethyl)azepan-2-one cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Disposal & Emergency A Generate Waste (4-(Hydroxymethyl)azepan-2-one) B Classify as Hazardous Waste A->B I Spill Occurs A->I C Segregate from Incompatible Wastes B->C D Select Appropriate Waste Container C->D E Label Container (Name, Date, Hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Vendor/EHS F->G H Complete Waste Manifest G->H J Follow Emergency Spill Protocol I->J J->D Collect Spill Debris

Caption: Decision workflow for the safe disposal of 4-(Hydroxymethyl)azepan-2-one waste.

References

  • DOMO Chemicals. (2022, December 16).
  • FUJIFILM Wako Pure Chemical Corporation. (2023, September 15).
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2H-Azepin-2-one, 1-acetylhexahydro-.
  • U.S. Environmental Protection Agency. (n.d.). Caprolactam. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18).
  • IDR Environmental Services. (2020, June 30). How to Dispose of Non-Hazardous Waste.
  • SCION Instruments. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October).
  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • National Science Teaching Association. (2024, August 16).
  • Ace Waste. (n.d.).
  • Compliance Training Online. (n.d.). Chapter 10: Hazardous and Nonhazardous Waste.
  • Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(Hydroxymethyl)azepan-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Hydroxymethyl)azepan-2-one, a novel derivative of caprolactam. While specific safety data for this compound is not yet widely available, its structural similarity to caprolactam allows us to establish a robust safety protocol based on established principles of chemical hygiene and risk mitigation. This document is designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself.

Hazard Profile and Risk Assessment

Understanding the potential hazards of 4-(Hydroxymethyl)azepan-2-one is the first step in creating a safe handling procedure. Based on the known properties of the parent compound, caprolactam, we can anticipate a similar hazard profile. Caprolactam is known to cause skin, eye, and respiratory irritation, and can be harmful if ingested or inhaled.[1][2][3] Therefore, it is prudent to handle 4-(Hydroxymethyl)azepan-2-one with the same level of caution.

Key Anticipated Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is critical to minimize exposure and ensure personal safety. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Splash Goggles: To be worn when there is a risk of splashing.

  • Face Shield: In addition to goggles, a face shield should be used when handling larger quantities or when there is a significant risk of splashing.

Skin Protection

Preventing skin contact is crucial. The following protective measures are recommended:

  • Gloves: Neoprene or nitrile gloves are recommended for handling caprolactam and its derivatives.[4] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing.

  • Coveralls: For larger-scale operations or when there is a higher risk of exposure, Tyvek® coveralls are recommended.[4]

Respiratory Protection

To mitigate the risk of respiratory irritation, the following should be considered:

  • Work in a Ventilated Area: Always handle 4-(Hydroxymethyl)azepan-2-one in a well-ventilated laboratory.[1][5]

  • Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.

  • Respirator: If a fume hood is not available or if exposure limits are likely to be exceeded, a full-facepiece air-purifying respirator (APR) with organic vapor cartridges and N95 prefilters should be used.[4]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 4-(Hydroxymethyl)azepan-2-one check_ventilation Adequate Ventilation? start->check_ventilation check_splash Risk of Splash? check_ventilation->check_splash Yes respirator Respirator with Organic Vapor Cartridges check_ventilation->respirator No eye_protection Safety Glasses with Side Shields check_splash->eye_protection No goggles Chemical Splash Goggles check_splash->goggles Yes check_aerosol Risk of Aerosol/Dust? gloves Nitrile/Neoprene Gloves check_aerosol->gloves No check_aerosol->respirator Yes eye_protection->check_aerosol goggles->check_aerosol face_shield Face Shield goggles->face_shield High Risk face_shield->check_aerosol lab_coat Lab Coat gloves->lab_coat proceed Proceed with Caution lab_coat->proceed respirator->check_splash

Caption: PPE selection workflow for handling 4-(Hydroxymethyl)azepan-2-one.

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential for maintaining a safe laboratory environment.

Operational Plan: A Step-by-Step Guide
  • Pre-Handling:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area is clean and uncluttered.

    • Confirm that the chemical fume hood (if required) is functioning correctly.

    • Locate the nearest safety shower and eyewash station.[6]

  • Handling:

    • Don the appropriate PPE as determined by your risk assessment.

    • Carefully weigh and transfer the required amount of 4-(Hydroxymethyl)azepan-2-one.

    • Keep containers tightly closed when not in use.[1][5][6]

    • Avoid creating dust or aerosols.

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling.[1][5][7]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][6]

  • Container: Keep the container tightly sealed in its original packaging.[1][5][6][8]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Never dispose of 4-(Hydroxymethyl)azepan-2-one down the drain or in the regular trash.

By adhering to these guidelines, you can ensure the safe handling and disposal of 4-(Hydroxymethyl)azepan-2-one, protecting yourself, your colleagues, and the environment.

References

  • BASF. (2023, February 20). Safety data sheet: Caprolactam extract for storage.
  • National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. Retrieved from a source provided by the grounding tool.
  • Thermo Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Caprolactam.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, September 15).
  • New Jersey Department of Health. (2010, November). Hazardous Substance Fact Sheet: 2H-Azepin-2-One, Hexahydro-.
  • National Oceanic and Atmospheric Administration. (n.d.). CAPROLACTAM. CAMEO Chemicals.
  • Fisher Scientific. (2025, December 18).
  • NMPPDB. (n.d.). 4-hydroxy-4-methyl-2-pentanone.
  • DOMO Chemicals. (2022, December 16).
  • Wikipedia. (n.d.). Diacetone alcohol.
  • Journal of Clinical Pharmacology. (n.d.).
  • The Good Scents Company. (n.d.). diacetone alcohol 4-hydroxy-4-methylpentan-2-one.
  • American Society for Microbiology Journals. (n.d.). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays.
  • MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Cheméo. (n.d.). Chemical Properties of 2-Pentanone, 4-hydroxy-4-methyl- (CAS 123-42-2).
  • National Institutes of Health. (n.d.). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions.
  • YouTube. (2024, April 18). Oral anti-cancer medicines 6: Storing and handling your OAMs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.